Nebivolol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-[[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHIRBRYDXPAMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9040556 | |
| Record name | Nebivolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Nebivolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015594 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.091g/100mL, 4.03e-02 g/L | |
| Record name | Nebivolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04861 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nebivolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015594 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
99200-09-6, 118457-14-0 | |
| Record name | α,α′-[Iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99200-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-1-Benzopyran-2-methanol, alpha,alpha'-(iminobis(methylene))bis(6-fluoro-3,4-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099200096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nebivolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04861 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nebivolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-1-Benzopyran-2-methanol, a,a'-[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-, (aR,a'R,2R,2'S)-rel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.074 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Nebivolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015594 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
223.0-228.0 | |
| Record name | Nebivolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04861 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Advanced Molecular and Cellular Mechanisms of Action
Beta-1 Adrenergic Receptor Antagonism
The primary mechanism shared with other second-generation beta-blockers is the selective and high-affinity antagonism of beta-1 adrenergic receptors, an action primarily attributed to the d-enantiomer of nebivolol. drugbank.compatsnap.com This selectivity for beta-1 receptors, which are predominantly located in the heart, is greater than that of other beta-blockers such as atenolol (B1665814), bisoprolol (B1195378), and metoprolol (B1676517). nih.govoatext.com At higher concentrations or in individuals who are poor metabolizers, this compound's selectivity may decrease, leading to the blockade of beta-2 receptors as well. nih.gov
The antagonistic action of d-nebivolol at beta-1 adrenergic receptors in cardiac myocytes underlies its negative chronotropic (heart rate-lowering) and negative inotropic (contractility-reducing) effects. patsnap.com By blocking the binding of catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) to these receptors, this compound inhibits the subsequent activation of the enzyme adenylate cyclase. This, in turn, reduces the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). Lower cAMP levels lead to decreased activation of Protein Kinase A (PKA), resulting in reduced phosphorylation of calcium channels and consequently, a smaller influx of calcium ions into the cardiac cells. wikipedia.org This diminished calcium availability directly curtails the force and rate of myocardial contraction. drugbank.compatsnap.com
The blockade of beta-1 adrenergic receptors by d-nebivolol effectively reduces both resting and exercise-induced heart rates and diminishes myocardial contractility. drugbank.com This reduction in cardiac workload is a cornerstone of its therapeutic effect. patsnap.com Research indicates that this compound effectively suppresses stress-induced ventricular tachycardias. nih.gov Interestingly, some studies suggest that the decrease in heart rate caused by this compound may be less pronounced compared to that induced by first and second-generation beta-blockers. nih.govresearchgate.net
This compound's beta-1 antagonism extends to the juxtaglomerular apparatus of the kidneys, where it inhibits the release of renin. drugbank.com This action is a key intersection between the sympathetic nervous system and the Renin-Angiotensin System (RAS). By reducing renin secretion, this compound curtails the entire RAS cascade, leading to lower levels of angiotensin II, a potent vasoconstrictor, and reduced secretion of aldosterone (B195564). drugbank.comnih.gov The decrease in aldosterone contributes to a reduction in sodium and water retention, thereby lowering blood volume. drugbank.com Studies in spontaneously hypertensive rats have demonstrated that this compound can decrease cardiac angiotensin II levels and the ratio of angiotensin-converting enzyme (ACE) to ACE2, suggesting a beneficial modulation of the local cardiac RAS that is independent of its blood pressure-lowering effects. nih.govmagtech.com.cn
Nitric Oxide (NO) Pathway Modulation
Research has consistently shown that this compound stimulates the activity of endothelial nitric oxide synthase (eNOS). patsnap.comnih.gov This enzyme catalyzes the production of NO from the amino acid L-arginine within endothelial cells. nih.gov The resulting increase in NO bioavailability leads to the relaxation of vascular smooth muscle, causing vasodilation and a reduction in peripheral vascular resistance. drugbank.compatsnap.com The crucial role of this pathway is evidenced by studies where the vasodilatory effects of this compound are counteracted by inhibitors of NO synthase. ahajournals.orgnih.gov Furthermore, this compound has been shown to restore the function of eNOS in conditions of endothelial dysfunction, partly by reducing nitroxidative stress. ahajournals.orgtandfonline.com
The stimulation of eNOS and subsequent NO release by the l-nebivolol enantiomer is mechanistically linked to its agonist activity at beta-3 adrenergic receptors. oatext.comclinicsinsurgery.comsemanticscholar.org Unlike the beta-1 and beta-2 receptors, beta-3 receptors are expressed on endothelial cells, and their activation initiates a signaling cascade that promotes eNOS activity. mdpi.comnih.gov This beta-3 agonism is a novel mechanism for a beta-blocker and is fundamental to this compound's vasodilating properties. oatext.comclinicsinsurgery.com The involvement of this receptor has been confirmed in studies where the this compound-induced increase in NO levels was prevented by the use of a beta-3 adrenergic receptor antagonist. semanticscholar.org Some evidence also points to a potential role of endothelial beta-2 receptor stimulation by metabolites of this compound in augmenting NO production. ahajournals.org
Data Tables
Table 1: Summary of Enantiomer-Specific Mechanisms of this compound
| Enantiomer | Primary Receptor Interaction | Key Mechanism of Action | Resulting Physiological Effect |
|---|---|---|---|
| d-Nebivolol | Selective Beta-1 Adrenergic Receptor Antagonist nih.govdrugbank.com | Inhibition of adenylate cyclase, leading to reduced intracellular cAMP and calcium influx in cardiac myocytes. wikipedia.org | Negative chronotropic and inotropic effects (reduced heart rate and myocardial contractility). drugbank.compatsnap.com |
| l-Nebivolol | Beta-3 Adrenergic Receptor Agonist drugbank.comsemanticscholar.org | Stimulation of endothelial Nitric Oxide Synthase (eNOS) via beta-3 receptor activation, increasing Nitric Oxide (NO) production. mdpi.comnih.gov | Vasodilation and reduction of peripheral vascular resistance. drugbank.compatsnap.com |
Table 2: Research Findings on this compound's Impact on the Renin-Angiotensin System (RAS)
| Research Focus | Key Findings | Implication | Source(s) |
|---|---|---|---|
| Systemic RAS | Beta-1 blockade in the juxtaglomerular apparatus inhibits renin release. | Reduces plasma renin activity, leading to decreased angiotensin II and aldosterone levels. | drugbank.com |
| Cardiac RAS in Hypertensive Rats | Reduced cardiac angiotensin II immunostaining and decreased the ACE/ACE2 ratio. | Suggests a direct, beneficial modulation of the local cardiac RAS, independent of blood pressure reduction. | nih.gov |
| Aortic RAS in Hypertensive Rats | Reduced aortic angiotensin II concentration and inhibited aortic ACE activity. | The antihypertensive effect is accompanied by inhibition of the local vascular RAS. | magtech.com.cn |
Table 3: Compound Names Mentioned in Article
| Compound Name |
|---|
| Adrenaline |
| Aliskiren |
| Aldosterone |
| Angiotensin II |
| Atenolol |
| Bisoprolol |
| Captopril |
| Carbachol |
| Carvedilol (B1668590) |
| Cyclic adenosine monophosphate (cAMP) |
| Digoxin |
| Diltiazem |
| Dobutamine |
| Enalapril |
| Epinephrine |
| Hydralazine |
| L-arginine |
| L-NAME (L-NG-nitroarginine methyl ester) |
| Lisinopril |
| Metoprolol |
| N-nitro-L-arginine methyl ester |
| This compound |
| Nitric Oxide (NO) |
| Nitroprusside |
| Noradrenaline |
| Norepinephrine |
| Olmesartan |
| Perindopril |
| Phentolamine |
| Pindolol |
| Propranolol |
| Quinapril |
| Ramipril |
| Rivastigmine |
| Rosuvastatin |
| Sacubitril valsartan |
| Salbutamol |
| Sotalol |
Stimulation of Endothelial Nitric Oxide Synthase (eNOS) Activity
Role of ATP Efflux and P2Y Receptor Activation
A significant component of this compound's mechanism for stimulating endothelial nitric oxide (NO) release involves an indirect pathway mediated by adenosine triphosphate (ATP) and purinergic P2Y receptors. nih.govnih.gov Research demonstrates that this compound induces the release of ATP from endothelial cells in a concentration-dependent manner. nih.gov This extracellular ATP then acts as an autocrine or paracrine signaling molecule, activating P2Y purinergic receptors on the endothelial cell surface. nih.govresearchgate.net
The activation of these P2Y receptors is a critical step in the downstream signaling cascade that leads to the activation of endothelial nitric oxide synthase (eNOS). nih.gov Studies using a mechanosensitive ATP channel blocker, gadolinium, showed a 60% reduction in this compound-induced NO production, confirming the substantial role of ATP efflux in this process. nih.gov This ATP-dependent, P2Y-mediated eNOS activation complements the stimulation via β3-adrenergic receptors, forming a dual pathway for NO release. nih.govnih.gov
Estrogen Receptor-Dependent eNOS Translocation and Phosphorylation
Beyond its adrenergic and purinergic receptor interactions, this compound's effects on the NO pathway are also mediated through estrogen receptors (ER). Studies have reported that this compound can act as an estrogen receptor agonist. researchgate.netbps.ac.uk This interaction is significant because it provides a distinct, non-genomic pathway to eNOS activation.
Enhanced Nitric Oxide Bioavailability and Release Kinetics
This compound enhances the bioavailability of NO not only by stimulating its production but also by protecting it from degradation and influencing its release kinetics. capes.gov.brnih.govahajournals.org The release of NO stimulated by this compound exhibits relatively slow kinetics compared to more direct agonists. nih.govresearchgate.net This controlled release is a result of the multi-step pathways involved, including ATP efflux and subsequent receptor activation. nih.gov
The rate of NO release stimulated by this compound in human umbilical vein endothelial cells (HUVECs) has been measured at approximately 75 ± 5 nM/s. nih.govnih.gov This is significantly slower than the release initiated by direct P2Y receptor agonists like ATP (194 ± 10 nM/s) or 2-MeSATP (105 ± 5 nM/s). nih.govnih.gov This slower, more sustained release profile may contribute to its beneficial physiological effects. nih.gov
Regulation of Superoxide (B77818) Anion Scavenging
A crucial aspect of this compound's mechanism is its ability to reduce oxidative stress, primarily by managing superoxide anions (O₂⁻). ahajournals.orgahajournals.org this compound achieves this through a dual action: direct scavenging of reactive oxygen species (ROS) and inhibition of the enzymes that produce them. ahajournals.orgnih.gov
Prevention of eNOS Uncoupling
Under conditions of high oxidative stress, the enzyme eNOS can become "uncoupled." In this dysfunctional state, eNOS produces superoxide anions instead of its intended product, NO, thereby exacerbating oxidative stress and reducing NO bioavailability. nih.gov This phenomenon is often driven by the oxidation of tetrahydrobiopterin (B1682763) (BH₄), an essential cofactor for eNOS. nih.gov
This compound has been shown to prevent and reverse eNOS uncoupling. ahajournals.orgahajournals.orgnih.gov By reducing the levels of superoxide through NADPH oxidase inhibition and direct scavenging, this compound preserves the integrity of the BH₄ cofactor. ahajournals.org This ensures that eNOS remains coupled and continues to produce vasoprotective NO. This recoupling effect is a key mechanism by which this compound restores endothelial function in conditions like hyperlipidemia and hypertension. ahajournals.orgahajournals.org
Favorable Nitric Oxide/Peroxynitrite Ratio
The balance between cytoprotective NO and the cytotoxic oxidant peroxynitrite (ONOO⁻) is a critical determinant of vascular health. Peroxynitrite is formed from the rapid reaction between NO and superoxide. nih.gov A low NO-to-peroxynitrite ratio is an indicator of high oxidative and nitroxidative stress. nih.gov
This compound promotes a highly favorable balance between these two molecules. nih.govahajournals.org In studies on human endothelial cells, this compound yielded a [NO]/[ONOO⁻] ratio of 1.80 ± 0.10. nih.govnih.gov This ratio is significantly higher than that observed with other stimulants like ATP (0.80 ± 0.08), indicating that this compound stimulation leads to an environment dominated by cytoprotective NO rather than cytotoxic ONOO⁻. nih.govresearchgate.net This favorable ratio is a direct consequence of this compound's ability to both stimulate NO production and suppress superoxide generation. nih.gov
Table 1: Comparative Kinetics of NO and Peroxynitrite (ONOO⁻) Release This table displays the rate of release for Nitric Oxide (NO) and the resulting ratio of NO to Peroxynitrite (ONOO⁻) in human endothelial cells when stimulated by different compounds.
| Stimulant (1 µM) | Rate of NO Release (nM/s) | [NO]/[ONOO⁻] Ratio |
| This compound | 75 ± 5 | 1.80 ± 0.10 |
| ATP | 194 ± 10 | 0.80 ± 0.08 |
| L-755,507 | 108 ± 6 | 1.08 ± 0.08 |
| 2-MeSATP | 105 ± 5 | 1.09 ± 0.09 |
| Data sourced from Kalinowski et al. (2013). nih.govnih.govresearchgate.net |
Table 2: Effect of this compound on Endothelial Function in Black vs. White Donors This table shows how pretreatment with this compound affects the ratio of Nitric Oxide (NO) to Peroxynitrite (ONOO⁻) in endothelial cells from different populations, highlighting its ability to restore endothelial function.
| Donor Group | Condition | NO/ONOO⁻ Ratio |
| White | Baseline | 1.30 ± 0.18 |
| After this compound | 3.45 ± 0.58 | |
| Black | Baseline | 0.50 ± 0.07 |
| After this compound | 3.32 ± 0.65 | |
| Data sourced from Mason et al. (2007). ahajournals.org |
Cellular Pathways of Vasodilation
The vasodilatory effect of this compound is the culmination of several integrated cellular mechanisms. The primary pathway involves the increased production and bioavailability of NO within the vascular endothelium. nih.govnih.gov
The key steps in this process are:
Receptor Activation: this compound stimulates endothelial β₂- and β₃-adrenergic receptors, as well as initiating ATP efflux that activates P2Y receptors. nih.govnih.govnih.gov It also engages estrogen receptors. researchgate.net
eNOS Activation: These receptor-mediated events converge to activate eNOS through phosphorylation and translocation, leading to the synthesis of NO from L-arginine. researchgate.netnih.gov
Oxidative Stress Reduction: Simultaneously, this compound inhibits NADPH oxidase and scavenges superoxide anions, preventing eNOS uncoupling and the degradation of NO into peroxynitrite. ahajournals.orgahajournals.org
K+ Channel Activation: The resulting increase in bioavailable NO activates downstream signaling pathways. Additionally, this compound has been shown to cause vasodilation through the activation of Ca²⁺-activated K⁺ channels in the smooth muscle cells of the renal artery. nih.gov
Together, these cellular actions lead to smooth muscle relaxation, increased arterial distensibility, and a reduction in peripheral vascular resistance. nih.govtandfonline.com
Soluble Guanylyl Cyclase Stimulation in Vascular Smooth Muscle Cells
This compound's vasodilatory effects are intricately linked to the nitric oxide (NO) signaling pathway. The drug is known to stimulate the endothelial isoform of NO synthase (eNOS), leading to an increase in NO production. wikipedia.org This endothelial-derived NO diffuses to the underlying vascular smooth muscle cells. While NO's canonical pathway involves the activation of soluble guanylyl cyclase (sGC) to produce cyclic guanosine (B1672433) monophosphate (cGMP), the direct role of this compound in stimulating sGC in vascular smooth muscle cells is complex.
Activation of Ca2+-Activated K+ Channels
A significant component of this compound-induced vasodilation is its ability to activate calcium-activated potassium channels (KCa) in vascular smooth muscle cells. plos.org The opening of these channels leads to potassium efflux, causing hyperpolarization of the cell membrane. This hyperpolarization closes voltage-gated calcium channels, reducing intracellular calcium concentration ([Ca2+]i) and leading to smooth muscle relaxation and arterial dilation. plos.orgnih.gov
Studies have specifically implicated large-conductance Ca2+-activated K+ channels (BKCa) in this process. plos.orgnih.gov The use of selective blockers for these channels, such as iberiotoxin, has been shown to significantly attenuate the vasodilatory response to this compound. plos.orgnih.gov This mechanism involving KCa channel activation provides a parallel pathway for vasodilation that can be particularly important when NO signaling is impaired. plos.org The reduction in smooth muscle [Ca2+]i has been directly observed and correlates with the degree of vasodilation elicited by this compound. plos.orgnih.gov
Anti-Oxidative Stress Mechanisms
This compound exhibits significant antioxidant properties through multiple molecular mechanisms, contributing to its protective effects on the vasculature.
Direct Antioxidant Properties
This compound possesses inherent, direct antioxidant capabilities. nih.govahajournals.org The molecule itself can act as a scavenger of reactive oxygen species (ROS), thereby protecting cells from oxidative damage. nih.gov In studies exposing isolated rat aortic rings to ROS, this compound was shown to protect against endothelial damage. nih.gov Further analysis using high-performance liquid chromatography (HPLC) revealed that this compound concentrations decrease upon exposure to ROS, indicating that the drug is consumed as it directly reacts with and neutralizes these damaging species. nih.gov This direct scavenging action is a key component of its endothelium-protective effects. nih.gov
Inhibition of NADPH Oxidase Activity
A primary mechanism underlying this compound's antioxidant effect is its ability to inhibit the activity of NADPH oxidase, a major enzymatic source of superoxide in the vasculature. nih.govahajournals.orgahajournals.org this compound has been shown to interfere with the assembly and activation of the NADPH oxidase complex. nih.govahajournals.orgahajournals.org
Research in angiotensin II-treated rats demonstrated that this compound, but not other beta-blockers like metoprolol or atenolol, prevents the upregulation of NADPH oxidase activity and expression. nih.govahajournals.org It achieves this by inducing the dissociation of key cytosolic regulatory subunits, such as Rac1 and p67phox, from the membrane-bound components of the enzyme, which is essential for its activation. nih.govahajournals.orgahajournals.org This inhibitory effect has been observed in various tissues, including the heart, aorta, and skeletal muscle, as well as in inflammatory cells like neutrophils. nih.govnih.govresearchgate.net
Table 1: Effect of this compound on NADPH Oxidase
| Experimental Model | Key Findings | Reference |
| Angiotensin II-Treated Rats | This compound inhibited the upregulation of NADPH oxidase activity and expression. It prevented the membrane association of NADPH oxidase subunits Rac1 and p67phox. | nih.gov |
| Transgenic Ren2 Rats | This compound treatment reduced kidney cortical tissue total NADPH oxidase activity and the expression of subunits Rac1, p67phox, and p47phox. | karger.com |
| Human Endothelial Cells | This compound's antioxidant benefit is attributed in part to the inhibition of NAD(P)H oxidase activity. | ahajournals.org |
| Watanabe Heritable Hyperlipidemic Rabbits | This compound dose-dependently inhibited NAD(P)H oxidase activity in whole blood and isolated neutrophils. | nih.gov |
Impact on Oxidized Lipoproteins
This compound has a beneficial impact on the oxidative modification of lipoproteins, a key process in the development of atherosclerosis. Treatment with this compound has been shown to significantly improve several markers of lipid peroxidation. nih.gov In a study involving essential hypertensive patients, this compound, unlike atenolol, led to a significant reduction in plasma and low-density lipoprotein (LDL) hydroperoxides, as well as plasma oxidized LDL (ox-LDL). nih.gov
Table 2: this compound's Effect on Oxidized Lipoprotein Markers in Hypertensive Patients
| Parameter | Outcome with this compound Treatment | Reference |
| Plasma Hydroperoxides | Significantly improved | nih.gov |
| LDL Hydroperoxides | Significantly improved | nih.gov |
| Plasma ox-LDL | Significantly improved | nih.gov |
| LDL Oxidation Lag Phase | Significantly improved (increased) | nih.gov |
Table of Compounds
Anti-Inflammatory Properties
This compound has demonstrated notable anti-inflammatory capabilities in various experimental models. nih.govfrontiersin.org These properties contribute to its beneficial cardiovascular effects by mitigating the inflammatory processes that underlie various vascular pathologies.
Research indicates that this compound can suppress the expression of key inflammatory genes. One of the primary mechanisms is through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov By preventing the activation of NF-κB, this compound reduces the transcription of pro-inflammatory cytokines and adhesion molecules. For instance, studies have shown that this compound can downregulate the expression of matrix metalloproteinase-13 (MMP-13), a key enzyme in collagen degradation, and adhesion molecules like ICAM-1, E-selectin, and P-selectin. nih.gov This downregulation of inflammatory mediators suggests a potential role for this compound in conditions characterized by chronic inflammation. nih.gov
Anti-Proliferative Effects
This compound exerts significant anti-proliferative effects, particularly on vascular smooth muscle cells (VSMCs), which is a critical factor in preventing the progression of vascular diseases. nih.govnih.gov
This compound has been shown to inhibit the proliferation of human aortic and coronary artery smooth muscle cells in a concentration-dependent manner. nih.govnih.govoup.com This effect is, at least in part, mediated by nitric oxide. nih.gov One study found this compound to be a potent inhibitor of rat aortic smooth muscle cell proliferation with an IC50 of 4.5 microM. nih.gov The mechanism involves the inhibition of ornithine decarboxylase (ODC) and subsequent reduction in polyamine production, which is essential for cell cycle progression. nih.gov Furthermore, this compound can prevent the activation of cyclin-dependent kinase 2 (Cdk2), a key regulator of the G1 to S phase transition in the cell cycle, without affecting other signaling molecules like p42mapk or S6K. nih.gov
Table 1: Research Findings on this compound's Inhibition of Vascular Smooth Muscle Cell Proliferation
| Cell Type | Key Findings | Mechanism of Action | Citation |
|---|---|---|---|
| Rat Aortic Smooth Muscle Cells (RASMC) | Concentration-dependent inhibition of proliferation (IC50 = 4.5 µM). | Inhibition of ornithine decarboxylase (ODC) and polyamine production; interference with G1 to S phase cell cycle transition. | nih.gov |
| Human Aortic Smooth Muscle Cells (SMCs) | Inhibition of fetal calf serum (FCS)-induced cell proliferation. | Inactivation of Cyclin-Dependent Kinase 2 (Cdk2). | nih.gov |
| Human Coronary Artery Smooth Muscle Cells (haCSMC) | Inhibition of proliferation. | Not specified in detail, but linked to its broader anti-proliferative properties. | oup.com |
The anti-proliferative effects of this compound on VSMCs have significant implications for preventing or reversing pathological vascular remodeling. nih.gov Vascular remodeling, characterized by changes in the structure of blood vessel walls, is a hallmark of conditions like hypertension and atherosclerosis. By inhibiting VSMC proliferation, this compound can help to attenuate the structural changes associated with these diseases. nih.gov Studies in animal models have demonstrated that this compound can revert structural changes in renal arteries and improve obesity-induced vascular remodeling. nih.govnih.gov Specifically, this compound has been shown to attenuate vascular collagen deposition and hypertension-induced increases in aortic NAD(P)H oxidase activity. ahajournals.org
Effects on Platelet Aggregation
This compound also exhibits inhibitory effects on platelet aggregation, a crucial process in thrombosis and acute cardiovascular events. nih.gov
The anti-platelet effects of this compound are uniquely dependent on the nitric oxide pathway. nih.govnih.gov Unlike some other beta-blockers, this compound's ability to inhibit platelet aggregation is linked to its stimulation of endothelial nitric oxide synthase (eNOS) and subsequent increase in NO production. nih.govahajournals.org NO is a potent endogenous inhibitor of platelet aggregation. nih.gov Studies have shown that the inhibitory effect of this compound on both ADP- and collagen-induced platelet aggregation is enhanced by L-arginine (a substrate for NO synthesis) and diminished by inhibitors of nitric oxide synthase. nih.govresearchgate.net This NO-dependent mechanism distinguishes this compound from other beta-blockers and contributes to its favorable cardiovascular profile. nih.govnih.gov The l-enantiomer (B50610) of this compound appears to be primarily responsible for this effect. ahajournals.org
Comparison with Other Beta-Blockers on Platelet Function
This compound demonstrates a distinct profile in its effects on platelet function compared to other beta-blockers. Research indicates that while beta-adrenergic antagonists can generally influence platelet aggregation independently of their receptor-blocking capabilities, this compound's mechanism is unique. nih.gov
Studies comparing this compound with the nonselective beta-blocker Propranolol and another vasodilating beta-blocker, Carvedilol, found that all three inhibited platelet aggregation induced by adenosine diphosphate (B83284) (ADP) and collagen. However, this compound exhibited the most potent inhibitory effect. nih.gov The distinguishing feature of this compound's antiplatelet action is its partial dependence on the L-arginine/nitric oxide (NO) pathway. nih.gov This was demonstrated by the fact that L-arginine enhanced this compound's inhibitory effects, while an NO synthase inhibitor, N(G)-monomethyl-L-arginine (L-NMMA), diminished them. nih.gov
In a clinical context, hypertensive patients with coronary artery disease (CAD) on dual antiplatelet therapy who were treated with this compound showed significantly lower levels of residual ADP-induced platelet aggregation compared to those treated with Bisoprolol. nih.gov This suggests that this compound's ancillary properties may provide additional benefits in modulating platelet activity.
Table 1: Comparison of Beta-Blocker Effects on Platelet Aggregation
| Beta-Blocker | Effect on Platelet Aggregation | Dependence on Nitric Oxide Pathway | Source |
|---|---|---|---|
| This compound | Inhibitory; showed greatest inhibition compared to Propranolol and Carvedilol. Lower residual aggregation vs. Bisoprolol. | Yes, partially dependent. | nih.govnih.gov |
| Carvedilol | Inhibitory. | Not specified as NO-dependent. | nih.gov |
| Propranolol | Inhibitory. | Not specified as NO-dependent. | nih.gov |
| Bisoprolol | Higher residual ADP-induced platelet aggregation compared to this compound in CAD patients. | Not specified. | nih.gov |
| Atenolol | Not directly compared in these platelet studies, but lacks NO-releasing properties. | No. | nih.govahajournals.org |
Cardiac-Specific Nitric Oxide Production
A hallmark of this compound that differentiates it from other beta-blockers is its ability to stimulate nitric oxide (NO) production not only in the vasculature but also directly within the heart. nih.govahajournals.orgnih.gov This cardiac-specific NO production is not a class effect of beta-1 adrenergic receptor blockade, as it is not observed with other agents like Atenolol. nih.govahajournals.org This mechanism is believed to contribute to this compound's favorable cardiovascular profile. ahajournals.orgnih.gov
The primary mechanism for this compound-induced cardiac NO release is its agonist activity at the beta-3 (β3) adrenergic receptor. nih.govahajournals.orgnih.gov Studies have demonstrated that this compound stimulates a dose-dependent increase in NO production in cardiac tissue. nih.govahajournals.org This effect is completely abolished in the presence of a specific β3-adrenergic receptor antagonist, SR59230A, confirming the essential role of this receptor in this compound's action. nih.govahajournals.orgplos.org In contrast, blockade of the beta-2 adrenergic receptor does not prevent this compound-induced NO release. ahajournals.org The stimulation of β3-receptors in the heart is considered a protective mechanism, potentially counteracting the adverse effects of excessive beta-1 receptor stimulation seen in conditions like heart failure. ahajournals.orgoatext.com
Research has identified the specific nitric oxide synthase (NOS) isoform responsible for this compound's effect in the heart. While endothelial NOS (eNOS) is a primary target in the vasculature, studies on cardiac tissue reveal that this compound's action is mediated through the inducible NOS (iNOS) isoform. nih.govahajournals.org
Experiments using pharmacological inhibitors have shown that while a pan-NOS inhibitor (L-NAME) and a specific iNOS inhibitor (L-NIL) completely abolish this compound-induced NO production in the heart, an nNOS inhibitor has no effect. ahajournals.org Furthermore, studies in eNOS knockout mice showed no difference in this compound-induced NO production compared to controls, ruling out the involvement of eNOS in this specific cardiac pathway. ahajournals.org The mechanism involves the upregulation of the iNOS enzyme; real-time PCR experiments have confirmed that treatment with this compound leads to a cardiac overexpression of iNOS, without affecting eNOS or nNOS levels. nih.gov This finding points to a distinct signaling cascade initiated by this compound in cardiomyocytes, starting from β3-receptor activation and culminating in the overexpression and activation of iNOS. nih.govahajournals.orgresearchgate.net
The this compound-driven, β3-receptor-mediated production of nitric oxide in the heart contributes significantly to cardioprotective effects and the process of neoangiogenesis (the formation of new blood vessels). nih.govahajournals.org The release of NO is known to be a crucial mediator of cardioprotection. nih.gov
In experimental models of myocardial infarction, treatment with this compound was shown to reduce the myocardial scar area and decrease cardiomyocyte apoptosis. plos.orgoatext.com These protective effects were linked directly to the β3-AR-NO pathway, as they were abolished by the administration of a β3-receptor antagonist. plos.orgjohnsonfrancis.org
Furthermore, this compound has been shown to exert potent proangiogenic effects. ahajournals.org This action is also mediated through the stimulation of endothelial β3-adrenoreceptors and subsequent NO production. This promotion of neoangiogenesis may be particularly beneficial in ischemic heart disease by increasing capillary density and improving oxygen supply to the myocardium, thereby helping to preserve coronary reserve. nih.govahajournals.org
Pharmacodynamics and Electrophysiological Considerations
Hemodynamic Effects Beyond Beta-1 Blockade
Nebivolol is classified as a third-generation beta-blocker, characterized by its vasodilatory effects in addition to adrenergic blocking properties. Unlike some other vasodilating beta-blockers like carvedilol (B1668590) and labetalol (B1674207), whose vasodilation is mediated by alpha-adrenergic receptor blockade, this compound's vasodilatory action is primarily mediated by increasing the bioavailability of nitric oxide (NO) through the stimulation of endothelial nitric oxide synthase (eNOS) jacc.orgtandfonline.comnih.gov. This effect is thought to be mediated, at least in part, via β3 receptor agonism nih.gov.
A key hemodynamic effect of this compound is the reduction of peripheral vascular resistance. This is a direct result of its ability to stimulate NO production in the endothelium, leading to vasodilation tandfonline.comnih.govresearchgate.net. Studies have shown that this compound decreases systemic vascular resistance in both animal models and human volunteers researchgate.net. This reduction in peripheral resistance is a distinguishing feature compared to traditional beta-blockers, which may actually increase peripheral resistance oatext.comoatext.com.
Research comparing this compound to other beta-blockers highlights this difference. For instance, a study comparing this compound and bisoprolol (B1195378) in patients with essential hypertension found that while both drugs similarly reduced systolic and diastolic blood pressure, only this compound significantly reduced the systemic vascular resistance index. researchgate.net
| Study (Comparison) | Peripheral Resistance Effect (this compound) | Peripheral Resistance Effect (Comparator) | Significance (p-value) | Source |
| This compound vs. Atenolol (B1665814) | Reduced | Increased | Significant | oatext.com |
| This compound vs. Bisoprolol | Reduced | No significant change | p < 0.05 | researchgate.net |
| This compound vs. Placebo | Decreased | Not applicable | Not specified | researchgate.net |
Unlike conventional beta-blockers that can reduce cardiac output by decreasing heart rate and contractility, this compound tends to preserve or even improve left ventricular function, stroke volume, and cardiac output nih.govoatext.comtandfonline.comnih.gov. This is attributed to its vasodilatory effects, which reduce afterload (the resistance the heart must pump against), and its ability to maintain stroke volume despite a reduction in heart rate tandfonline.comnih.gov.
Studies comparing this compound with other beta-blockers like atenolol have demonstrated these differential effects. While atenolol has been shown to reduce cardiac output and stroke volume, this compound has been observed to increase stroke volume and maintain cardiac output oatext.comdovepress.com.
| Study (Comparison) | Stroke Volume Effect (this compound) | Cardiac Output Effect (this compound) | Stroke Volume Effect (Comparator) | Cardiac Output Effect (Comparator) | Source |
| This compound vs. Atenolol | Increased | Preserved/Maintained | Reduced | Reduced | oatext.comdovepress.com |
| This compound vs. Bisoprolol | Increased | Maintained | Unchanged | Decreased | oatext.com |
| This compound vs. Placebo | Increased | Maintained | Not applicable | Not applicable | nih.gov |
This compound has demonstrated beneficial effects on arterial compliance and stiffness, which are important indicators of vascular health and predictors of cardiovascular risk tandfonline.comahajournals.orgresearchgate.net. By increasing NO bioavailability and reducing oxidative stress, this compound helps to improve endothelial function and reduce arterial stiffness tandfonline.comemnuvens.com.br.
Research indicates that this compound can improve arterial stiffness to a greater extent than some conventional beta-blockers like atenolol and metoprolol (B1676517) researchgate.netviamedica.pl. Studies using pulse wave velocity (PWV), a measure of arterial stiffness, have shown that this compound can decrease PWV, indicating increased arterial distensibility ahajournals.org. This effect appears to be mediated through NO release ahajournals.org.
| Study (Comparison) | Arterial Stiffness Effect (this compound) | Arterial Stiffness Effect (Comparator) | Measure Used | Source |
| This compound vs. Atenolol | Improved (Decreased Stiffness) | Less effective / No effect | PWV, AIx | ahajournals.orgviamedica.pl |
| This compound vs. Metoprolol | Improved (Decreased Stiffness) | Less effective | Central PP, LVH | viamedica.plahajournals.org |
Central blood pressure (BP), particularly central aortic pressure, is considered a stronger predictor of cardiovascular events than peripheral brachial pressure tandfonline.comviamedica.plscielo.br. This compound has shown favorable effects on central blood pressure compared to some other beta-blockers tandfonline.comnih.govahajournals.org. Its ability to reduce arterial stiffness and wave reflections contributes to a greater reduction in central pulse pressure tandfonline.comviamedica.pl.
Studies comparing this compound with atenolol have shown that this compound results in a greater reduction in central aortic pressure and central pulse pressure, despite similar effects on brachial blood pressure viamedica.plahajournals.org. However, a recent study comparing this compound and telmisartan (B1682998) found that telmisartan was more effective at reducing central systolic blood pressure oup.com.
| Study (Comparison) | Central SBP Change (this compound) | Central SBP Change (Comparator) | Central PP Change (this compound) | Central PP Change (Comparator) | Source |
| This compound vs. Atenolol | Greater reduction | Less reduction | Greater reduction | Less reduction | viamedica.plahajournals.org |
| This compound vs. Metoprolol | Significant reduction | Not statistically significant | Significant reduction | Less reduction | viamedica.plahajournals.org |
| This compound vs. Telmisartan | -17.2 mmHg | -29.3 mmHg | -8.5 mmHg | -14.1 mmHg | oup.com |
| This compound (Single arm) | Significant reduction | Not applicable | Not specified | Not applicable | scielo.brnih.gov |
Electrophysiological Modulation
Beyond its hemodynamic effects, this compound also possesses electrophysiological properties that can influence cardiac rhythm. As a beta-blocker, it affects the autonomic nervous system's influence on the heart, which plays a significant role in regulating cardiac electrical activity and arrhythmogenesis ijcva.orgresearchgate.netijcva.org.
This compound has been shown to have potential antiarrhythmic effects. It can influence ventricular repolarization, a critical phase of the cardiac action potential. Studies have indicated that this compound may reduce QT dispersion, a marker of heterogeneity in ventricular repolarization that is associated with an increased risk of arrhythmias jacc.orgnih.gov.
Furthermore, this compound has been shown to increase the ventricular fibrillation threshold in animal models jacc.org. Its potential antiarrhythmic actions may be related to its beta-1 receptor blockade and possibly other mechanisms, including the reduction of ryanodine (B192298) receptor-mediated calcium release, which is implicated in arrhythmogenesis ijcva.orgoup.com. While clinical data specifically on this compound's impact on ventricular arrhythmia incidence are limited, beta-blockers in general are considered effective in preventing ventricular arrhythmias in various conditions ijcva.org.
Studies have investigated the effect of this compound on QT dispersion in specific patient populations, such as those with coronary slow flow, and found that this compound reduced increased QT dispersion nih.gov.
| Study Population | Effect on QTcD (this compound) | Comparator | Source |
| Patients with Coronary Slow Flow | Reduced significanty | None | nih.gov |
| Animal Model | Effect on Ventricular Arrhythmias (this compound) | Comparator | Source |
| Aconitine-induced cardiac toxicity (Rats) | Significantly reduced incidence | Not specified | researchgate.net |
Pharmacogenetics and Metabolism Pathways
CYP2D6 Polymorphism and its Impact on Nebivolol Metabolism
The metabolism of this compound, particularly its aromatic hydroxylation, is significantly influenced by the genetic polymorphism of the CYP2D6 enzyme. torrentpharma.comhpra.ie This genetic variation categorizes individuals into different metabolizer phenotypes, most notably extensive metabolizers (EMs) and poor metabolizers (PMs). nih.govbiomedscidirect.com The activity of CYP2D6 varies depending on an individual's genetic makeup, leading to interindividual variability in this compound pharmacokinetics. medscape.comresearchgate.net
Extensive Metabolizers vs. Poor Metabolizers: Differences in Bioavailability and Half-Life
Significant pharmacokinetic differences exist between extensive metabolizers (EMs) and poor metabolizers (PMs) of CYP2D6 regarding this compound. The oral bioavailability of this compound is considerably higher in PMs, averaging 96%, compared to EMs, where it averages 12%. torrentpharma.comnih.govbiomedscidirect.comnih.gov This difference is attributed to extensive first-pass metabolism in EMs, which is deficient in PMs. nih.govbiomedscidirect.commedscape.com
The elimination half-life of this compound also varies substantially between these groups. In EMs, the half-life of d-nebivolol is approximately 10-12 hours. nih.govbiomedscidirect.comnih.govdrugbank.com In contrast, PMs exhibit a significantly prolonged half-life, ranging from 19 hours to 30-50 hours, which can be 3-5 times longer than in EMs. torrentpharma.comnih.govbiomedscidirect.comnih.govdrugbank.com
Steady-state plasma concentrations of unchanged this compound are notably higher in PMs compared to EMs. torrentpharma.comnih.gov For instance, at steady state and the same dose level, the peak plasma concentration of unchanged this compound can be about 23 times higher in poor metabolizers than in extensive metabolizers. torrentpharma.comrwandafda.gov.rw
Here is a table summarizing the differences in bioavailability and half-life:
| Pharmacokinetic Parameter | Extensive Metabolizers (EMs) | Poor Metabolizers (PMs) |
| Oral Bioavailability | ~12% | ~96% |
| Half-Life (d-nebivolol) | ~10-12 hours | ~19-50 hours |
Primary and Secondary Metabolic Pathways (Aromatic Hydroxylation, Glucuronidation, Alicyclic Hydroxylation, N-dealkylation)
This compound is extensively metabolized through several pathways, including aromatic hydroxylation, alicyclic hydroxylation, N-dealkylation, and glucuronidation. torrentpharma.comhpra.ienih.govdrugbank.comrwandafda.gov.rw
Aromatic hydroxylation is a major metabolic pathway for this compound and is significantly influenced by the CYP2D6 enzyme. torrentpharma.comhpra.ierwandafda.gov.rw This process can lead to the formation of aromatic hydroxy metabolites. mdpi.comnih.gov
Glucuronidation is another important metabolic pathway, involving the conjugation of this compound or its hydroxylated metabolites with glucuronic acid. torrentpharma.comnih.govdrugbank.comrwandafda.gov.rw Glucuronide metabolites are generally considered inactive. nih.govdrugbank.commdpi.com In PMs, glucuronidation, particularly O-glucuronidation of unchanged this compound or subsequent alicyclic mono-oxidation, appears to be a major metabolic pathway when aromatic hydroxylation is deficient. nih.gov
Alicyclic hydroxylation also contributes to this compound metabolism, resulting in the formation of alicyclic mono- and dihydroxy-metabolites. mdpi.comnih.gov Alicyclic oxidized molecules are pharmacologically active. nih.govmdpi.com
N-dealkylation is another metabolic route, although it is generally considered less important compared to hydroxylation and glucuronidation, particularly in EMs. nih.govnih.govnih.gov N-dealkylated metabolites are inactive. nih.govdrugbank.commdpi.com
In EMs, the predominant metabolic pathway is aromatic hydroxylation, followed by glucuronidation and alicyclic hydroxylation, with N-dealkylation being less significant. medscape.comnih.gov In PMs, the predominant pathways are glucuronidation and alicyclic hydroxylation, while both N-dealkylation and aromatic hydroxylation are less important. medscape.comnih.gov
Drug-Drug Interactions Mediated by CYP2D6
Since this compound metabolism involves the CYP2D6 isoenzyme, co-administration with drugs that inhibit CYP2D6 can lead to increased plasma levels of this compound. rwandafda.gov.rwrxlist.comhres.ca This can potentially increase the risk of excessive bradycardia and other adverse events. rwandafda.gov.rw
Caution is advised when this compound is co-administered with known inhibitors of CYP2D6, such as quinidine, propafenone, fluoxetine, and paroxetine. rwandafda.gov.rwrxlist.com For example, co-administration of fluoxetine, a CYP2D6 inhibitor, has been shown to significantly increase the exposure to d-nebivolol. rxlist.comnih.gov Strong CYP2D6 inhibitors can significantly increase this compound exposure. hres.ca
Other drug classes that are substrates or inhibitors/inducers of CYP2D6 may also interact with this compound. nih.gov
Clinical Research Paradigms and Findings
Endothelial Function Research
Endothelial dysfunction is a pathological state of the endothelium characterized by a reduced bioavailability of vasodilators, primarily nitric oxide (NO). nih.gov This condition is considered a key factor in the development of various cardiovascular diseases, including hypertension and atherosclerosis. nih.govahajournals.org Nebivolol, a third-generation beta-blocker, possesses vasodilatory properties linked to its interaction with the endothelial L-arginine/nitric oxide pathway. nih.govnih.govjacc.org
Clinical studies have demonstrated that this compound can reverse endothelial dysfunction in patients with essential hypertension. ahajournals.orgnih.gov A key study compared the effects of a this compound/bendrofluazide combination with an atenolol (B1665814)/bendrofluazide combination in hypertensive patients. ahajournals.orgnih.gov While both treatments lowered blood pressure to a similar extent, only the this compound-based therapy significantly improved endothelial function. ahajournals.orgnih.govahajournals.org
The research utilized forearm venous occlusion plethysmography to assess vascular responses. nih.gov The vasodilatory response to acetylcholine (B1216132), an endothelium-dependent process, was significantly increased with the this compound combination but not with the atenolol combination. nih.govahajournals.org Specifically, the maximum percentage change in forearm blood flow with this compound/bendrofluazide was 435±27%, a significant increase from the baseline of 185±39%. ahajournals.org Furthermore, this compound treatment improved the vasoconstrictive response to L-NMMA (N(G)-monomethyl-L-arginine), which indicates an enhancement of basal nitric oxide release. nih.govahajournals.org The response to sodium nitroprusside, an endothelium-independent vasodilator, was unaffected by either treatment, suggesting that this compound's effects are specific to the endothelium. ahajournals.orgnih.govahajournals.org These findings suggest that this compound may offer additional vascular protection beyond blood pressure reduction alone by restoring nitric oxide bioactivity. ahajournals.orgnih.gov
Table 1: Comparative Effects of this compound and Atenolol on Blood Pressure and Endothelial Function in Hypertensive Patients
Data from a double-blind, crossover trial involving 12 subjects with essential hypertension over an 8-week treatment period. ahajournals.org
| Parameter | Placebo | This compound/Bendrofluazide | Atenolol/Bendrofluazide |
|---|---|---|---|
| Blood Pressure (mmHg) | 154±8 / 98±9 | 132±7 / 82±6 | 132±9 / 83±8 |
| Max Vasodilation to Acetylcholine (%) | 185±39 | 435±27 | No significant change |
| Vasoconstriction to L-NMMA (%) | -26±4 | -54±5 | No significant change |
Flow-mediated dilation (FMD) is a non-invasive ultrasound-based method used to assess endothelium-dependent vasodilation and is a key indicator of endothelial function. mdpi.commdpi.com Studies have consistently shown that this compound improves FMD in various patient populations. In newly diagnosed, untreated hypertensive patients, a 3-month treatment with this compound significantly increased FMD, both in patients with and without diastolic dysfunction. documentsdelivered.com
Another study involving essential hypertensive patients found that treatment with this compound, but not atenolol, resulted in a significant increase in FMD. oup.comnih.gov This improvement in FMD showed a significant correlation with the reduction in asymmetric dimethylarginine (ADMA) levels. oup.comnih.govresearchgate.net In patients with slow coronary flow (SCF), a condition associated with endothelial dysfunction, this compound treatment for one month led to a significant increase in FMD values. nih.govnih.gov This improvement in FMD was accompanied by an increase in mean exercise duration, suggesting a long-term enhancement of endothelial function. nih.gov
Table 2: Effect of this compound on Flow-Mediated Dilation (FMD) in Different Patient Groups
Summary of findings from various clinical studies on this compound's impact on FMD.
| Patient Population | Study Duration | Key Finding on FMD | Reference |
|---|---|---|---|
| Hypertensive Patients with Diastolic Dysfunction | 3 months | FMD increased from 10.32 ± 1.32% to 12.82 ± 1.20% (p < 0.001) | documentsdelivered.com |
| Hypertensive Patients without Diastolic Dysfunction | 3 months | FMD increased from 11.09 ± 1.12% to 12.72 ± 1.06% (p < 0.001) | documentsdelivered.com |
| Essential Hypertensive Patients | 4 weeks | Significant increase in FMD with this compound (p < 0.01); no change with atenolol | oup.comnih.gov |
| Patients with Slow Coronary Flow (SCF) | 1 month | Significant increase in FMD from baseline (p < 0.001) | nih.gov |
Asymmetric dimethylarginine (ADMA) is an endogenous inhibitor of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO. nih.gov Elevated levels of ADMA can lead to endothelial dysfunction. nih.govnih.gov The enzyme dimethylarginine dimethylaminohydrolase (DDAH) is responsible for the catabolism of ADMA, with the DDAH2 isoform being prevalent in tissues expressing eNOS. oup.com
Research has shown that this compound can reduce ADMA concentrations by modulating DDAH2. nih.gov In a study on human umbilical vein endothelial cells (HUVECs), this compound was found to dose-dependently increase the expression and activity of DDAH2. nih.gov This increase in DDAH2 activity led to a corresponding decrease in the ADMA/symmetric dimethylarginine (SDMA) ratio. nih.gov The effect was confirmed to be dependent on DDAH2, as silencing the DDAH2 gene with small interference RNA (siRNA) abolished this compound's ability to reduce the ADMA/SDMA ratio. nih.gov
Furthermore, a clinical study in essential hypertensive patients demonstrated that treatment with this compound for four weeks significantly decreased plasma ADMA levels, an effect not observed with atenolol. oup.comnih.govoup.com Sera from patients treated with this compound, when incubated with HUVECs, led to decreased ADMA levels and increased DDAH2 expression and eNOS activity. oup.comnih.govoup.com These findings identify this compound as an antihypertensive agent that modulates the ADMA-DDAH pathway, which may contribute to its beneficial effects on endothelial function. nih.govnih.gov
Smokers: In a study of young, healthy light smokers, 14 days of this compound treatment suggested a positive effect on endothelial function. nih.govnih.gov This was evidenced by a significant increase in forearm blood flow after smoking on day 7 of treatment and a marked decrease in high-sensitivity C-reactive protein (hs-CRP), an inflammatory marker, over the 14-day period. nih.govnih.gov These results suggest that this compound may help counteract smoking-induced endothelial dysfunction. nih.gov
Coronary Artery Disease Patients: In patients with slow coronary flow (SCF), a condition considered a microvascular form of coronary artery disease, this compound has been shown to improve endothelial function. nih.govnih.gov Studies demonstrated that this compound treatment increased FMD and favorably affected brachial artery dilation variables. nih.govnih.gov However, another study in hypertensive patients with established coronary artery disease did not demonstrate a significant improvement in FMD after one month of therapy compared to metoprolol (B1676517). semanticscholar.org That same study did find that this compound was effective in reducing malondialdehyde (MDA), a biomarker of oxidative stress. semanticscholar.org
Black Americans: Endothelial dysfunction may contribute to the increased susceptibility to cardiovascular disease in Black Americans. nih.gov Research indicates that this compound can effectively restore endothelial function in this population. nih.govahajournals.orgsciencedaily.com In laboratory studies using endothelial cells from Black donors, this compound was shown to restore the bioavailability of nitric oxide while reducing concentrations of superoxide (B77818) and peroxynitrite. nih.govahajournals.org The rate of NO release was significantly slower in cells from Black donors compared to white donors, while superoxide and peroxynitrite release were higher. nih.gov this compound treatment corrected this imbalance, increasing the NO/ONOO⁻ ratio to levels similar to those seen in cells from white donors. ahajournals.org A clinical study in obese, hypertensive Black Americans found that this compound monotherapy not only reduced blood pressure but also significantly improved endothelial function as measured by FMD and enhanced arterial compliance. nih.gov The mechanism appears to be independent of beta-1 blockade and related to this compound's antioxidant properties and its ability to inhibit NAD(P)H oxidase activity. nih.govahajournals.org
Table 3: this compound's Effect on Endothelial Cell Function in Black vs. White Donors
Data from an in-vitro study on human umbilical vein and iliac artery endothelial cells. nih.govahajournals.org
| Parameter | White Donors (Baseline) | Black Donors (Baseline) | Black Donors (After this compound) |
|---|---|---|---|
| NO Release Rate (nmol·L⁻¹·s⁻¹) | 505 | 94 | Restored to levels similar to whites |
| Superoxide (O₂⁻) Release Rate (nmol·L⁻¹·s⁻¹) | 9.4 | 22.1 | Reduced to levels similar to whites |
| Peroxynitrite (ONOO⁻) Release Rate (nmol·L⁻¹·s⁻¹) | 209 | 810 | Reduced to levels similar to whites |
| NO/ONOO⁻ Ratio | 1.30±0.18 | 0.50±0.07 | 3.32±0.65 |
Cardiovascular System Research
The SENIORS (Study of Effects of this compound Intervention on Outcomes and Rehospitalization in Seniors with Heart Failure) trial was a major study evaluating the efficacy of this compound in an elderly population with heart failure. nih.govnih.govoup.comacc.org This large, randomized, placebo-controlled trial was notable for including patients aged 70 years and older, a demographic often excluded from previous heart failure trials, and for enrolling patients regardless of their left ventricular ejection fraction (LVEF). nih.govnih.govacc.org
A total of 2,128 patients with a history of heart failure were randomized to receive either this compound or a placebo. nih.govoup.com The primary outcome was a composite of all-cause mortality or cardiovascular hospital admission. nih.govoup.com Over a mean follow-up of 21 months, this compound was shown to be effective and well-tolerated. nih.gov
The primary outcome occurred in 31.1% of patients in the this compound group compared to 35.3% in the placebo group, representing a statistically significant risk reduction. nih.govoup.comacc.org The benefit of this compound on the primary composite endpoint was consistent across subgroups, including in patients with a preserved LVEF (>35%). nih.govjacc.org While the secondary endpoint of all-cause mortality alone showed a trend towards reduction with this compound (15.8% vs. 18.1% for placebo), this difference did not reach statistical significance. nih.govacc.org The SENIORS trial provided key evidence that this compound is a beneficial treatment for elderly patients with heart failure, extending the proven benefits of beta-blockade to this specific and growing patient population. nih.govacc.org
Table 4: Key Results of the SENIORS Trial
Data from the randomized trial of this compound in 2,128 elderly patients (≥70 years) with heart failure. nih.govoup.comjacc.org
| Outcome | This compound Group (n=1067) | Placebo Group (n=1061) | Hazard Ratio (95% CI) | P-value |
|---|---|---|---|---|
| Primary Outcome (All-Cause Mortality or CV Hospital Admission) | 31.1% (332 patients) | 35.3% (375 patients) | 0.86 (0.74-0.99) | 0.039 |
| All-Cause Mortality | 15.8% (169 patients) | 18.1% (192 patients) | 0.88 (0.71-1.08) | 0.21 |
| Primary Outcome (LVEF ≤35%) | 34.2% | - | 0.86 (0.72-1.04) | 0.117 |
| Primary Outcome (LVEF >35%) | 31.2% | - | 0.81 (0.63-1.04) | 0.104 |
Heart Failure Studies
Studies on Cardiomyocyte Apoptosis and Contractile Function Post-Myocardial Infarction
Clinical and preclinical research has demonstrated that this compound confers significant cardioprotective effects following a myocardial infarction (MI) by modulating cardiomyocyte apoptosis and improving cardiac function. nih.govnih.gov Apoptosis, or programmed cell death, of cardiomyocytes contributes to the loss of functional heart tissue after an ischemic event. Studies in rat models of MI have shown that this compound treatment significantly reduces the extent of myocardial apoptosis. nih.govnih.gov
One such study found that the apoptotic index was significantly lower in the this compound-treated group compared to the control group on the second day post-MI. nih.gov Another investigation confirmed that this compound administration decreased cardiomyocyte apoptosis, which was associated with a 68% reduction in the resulting scar area compared to the untreated MI group. nih.gov
Table 1: Effect of this compound on Myocardial Apoptosis Post-Infarction in a Rat Model
| Group | Total Apoptotic Index (%) | Regional Apoptotic Index (%) |
|---|---|---|
| MI-Control | 10.2 | - |
| MI-Nebivolol | 7.1 | - |
Data from a study assessing apoptosis on the 2nd day post-MI. The difference was statistically significant (p=0.004). nih.gov
The primary mechanism for this anti-apoptotic effect is the stimulation of β3-adrenergic receptors (β3-AR) and the subsequent activation of the nitric oxide signaling pathway. nih.govoatext.com Research has shown that the protective effects of this compound against cardiomyocyte death are abolished when β3-AR is inhibited. nih.gov This pathway involves the increased phosphorylation of endothelial nitric oxide synthase (eNOS) and expression of neuronal nitric oxide synthase (nNOS). nih.gov
Anti-Ischemic Mechanisms
This compound exhibits significant anti-ischemic properties, making it beneficial for patients with conditions like coronary artery disease. nih.gov Its primary anti-ischemic effect is derived from the reduction of myocardial oxygen demand, a direct consequence of its β1-adrenergic blockade which lowers heart rate and blood pressure. youtube.com This is complemented by an increase in myocardial oxygen supply facilitated by its NO-dependent vasodilatory actions. anatoljcardiol.com
In a double-blind, randomized study involving patients with stable angina pectoris, this compound was shown to be effective in reducing ST-segment depression during exercise, a key indicator of myocardial ischemia. nih.gov When compared with atenolol, this compound demonstrated a comparable reduction in ST-segment depression at steady-state, with a slightly longer duration of action. nih.gov A substudy of the SENIORS trial further substantiated these benefits, finding that this compound significantly reduced the composite outcome of hospitalization or death from acute ischemic events, including myocardial infarction and unstable angina, in elderly patients with ischemic heart failure. acc.org
The cardioprotective actions of this compound can be understood in the context of pharmacological preconditioning, where a drug treatment helps to protect the heart from subsequent, more severe ischemic insults. This compound's ability to reduce cardiomyocyte apoptosis and improve contractile function following an acute coronary syndrome is a key component of this protective effect. oatext.com The mechanism underlying this benefit is closely linked to its agonistic activity at the β3-adrenergic receptor and the resulting increase in nitric oxide. nih.govoatext.com By activating this specific signaling pathway, this compound helps to preserve myocardial tissue and function in the face of ischemic stress, mimicking the protective effects seen in classic ischemic preconditioning.
A key component of this compound's anti-ischemic action is its ability to induce coronary vasodilation and improve blood flow. jacc.org This effect is mediated by the l-arginine/NO pathway, where this compound stimulates endothelial cells to release nitric oxide, a potent vasodilator. jacc.organatoljcardiol.com This action improves endothelial function, which is often impaired in cardiovascular diseases. nih.gov
Studies have demonstrated that this compound significantly improves the coronary flow reserve (CFR), which is the maximum increase in blood flow through the coronary arteries above the normal resting volume. cornell.edunih.gov In hypertensive patients without coronary artery disease, a 4-week treatment with this compound led to a significant increase in CFR. cornell.edu This was achieved by augmenting coronary blood flow velocity during pharmacologically induced hyperemia without affecting resting flow. cornell.edu Similarly, in patients with idiopathic dilated cardiomyopathy, a condition often associated with microcirculatory dysfunction, this compound treatment improved CFR by both increasing hyperemic flow and reducing resting coronary flow velocity. nih.gov Research also shows its efficacy in patients with slow coronary flow, where it improves endothelial function and brachial artery dilation. nih.gov
Table 2: this compound's Impact on Coronary Flow Reserve (CFR)
| Patient Population | Baseline CFR (mean ± SD) | Post-Nebivolol CFR (mean ± SD) | p-value |
|---|---|---|---|
| Hypertensive Patients | 1.89 ± 0.31 | 2.12 ± 0.33 | <0.0001 |
| Idiopathic Dilated Cardiomyopathy | 2.02 (0.35) | 2.61 (0.43) | <0.001 |
Data compiled from separate studies on different patient populations. cornell.edunih.gov
This compound has been shown to exert beneficial effects on hemostasis by reducing platelet activation, which plays a crucial role in the development of thrombotic events. nih.govnih.gov This antiplatelet effect has been demonstrated in studies measuring biomarkers of platelet activity, such as mean platelet volume (MPV) and soluble P-selectin (sP-selectin) levels. nih.govcapes.gov.br
In a comparative study with hypertensive patients, a six-month treatment with this compound resulted in a significant decrease in both MPV and plasma sP-selectin levels. nih.gov In contrast, the beta-blocker metoprolol did not produce any significant changes in these platelet activation parameters. nih.gov The mechanism for this effect is distinct from its β1-blockade and is linked to its ability to stimulate nitric oxide production. ahajournals.org Specifically, the l-enantiomer (B50610) of this compound stimulates eNOS within platelets, increasing NO formation and thereby inhibiting platelet activation and aggregation. ahajournals.org This direct action on platelets contributes to this compound's antithrombotic potential. ahajournals.org The increase in NO bioavailability also contributes to inhibiting the adhesion of leukocytes to the vascular endothelium. nih.gov
Table 3: Comparative Effects of this compound and Metoprolol on Platelet Activation Markers
| Parameter | This compound (Pre-treatment) | This compound (Post-treatment) | p-value | Metoprolol (Post-treatment) |
|---|---|---|---|---|
| Mean Platelet Volume (fl) | 7.59 ± 0.78 | 7.42 ± 0.74 | <0.001 | No significant change |
| sP-selectin (ng/ml) | 1.29 ± 0.46 | 1.21 ± 0.36 | 0.002 | No significant change |
Data from a 6-month study in hypertensive patients. nih.gov
Impact on Left Ventricular Hypertrophy Regression
This compound has demonstrated a significant ability to promote the regression of left ventricular hypertrophy (LVH) in patients with hypertension. nih.govnih.gov LVH, the thickening of the heart's main pumping chamber, is a common complication of chronic hypertension and an independent risk factor for adverse cardiovascular events. youtube.com
Clinical studies have shown that this compound is highly effective in reducing left ventricular mass index (LVMI), a key measure of LVH. nih.goveuropeanreview.org In one study comparing this compound with carvedilol (B1668590) and irbesartan (B333), this compound treatment resulted in a significant regression of LVH as early as three months, a more rapid onset than observed with the other two agents. nih.gov After 12 months of treatment, this compound showed a greater effect on LVH regression compared to irbesartan. nih.gov Another study found this compound's efficacy in reducing LVMI to be comparable to that of the ACE inhibitor ramipril. europeanreview.org
The mechanism behind this compound's impact on LVH regression is considered to be multifactorial. nih.gov Beyond simply lowering brachial artery blood pressure, this compound also reduces central aortic pressure, which may provide a more direct reduction in the afterload experienced by the left ventricle. nih.govahajournals.org Furthermore, this compound possesses antiproliferative properties attributed to its ability to increase the bioavailability of nitric oxide. nih.goveuropeanreview.org NO is known to be involved in the regression of the fibrotic component that characterizes pathological hypertrophy, suggesting that this compound's unique vasodilatory pathway plays a direct role in reversing these structural changes in the heart. nih.gov
Table 4: LVMI in Hypertensive Patients Treated with this compound, Carvedilol, or Irbesartan
| Treatment Group | Baseline LVMI (g/m²) | 3-Month LVMI (g/m²) | 6-Month LVMI (g/m²) | 12-Month LVMI (g/m²) |
|---|---|---|---|---|
| Irbesartan | 134.4 ± 11.5 | 132.8 ± 12.1 | 122.3 ± 10.9 | 114.7 ± 8.1 |
| This compound | 135.5 ± 12.3 | 125.1 ± 11.8 | 118.2 ± 10.5 | 108.3 ± 7.9 |
| Carvedilol | 136.2 ± 13.1 | 134.5 ± 13.4 | 124.9 ± 12.3 | 116.2 ± 9.2 |
Adapted from a comparative study on LVH regression. Note the significant decrease in the this compound group at 3 months (p < 0.0001), whereas the decrease for irbesartan and carvedilol became significant at 6 months. nih.gov
Comparative Research with Other Beta-Blockers
This compound's unique pharmacological profile, combining β1-adrenergic receptor blockade with nitric oxide (NO)-mediated vasodilation, distinguishes it from earlier generation beta-blockers. This has prompted extensive comparative research to elucidate its relative effects on various physiological and pathological parameters.
Differences in Hemodynamic Profiles (e.g., Cardiac Output, Peripheral Resistance)
Unlike traditional beta-blockers that can decrease cardiac output and increase peripheral resistance, this compound exhibits a more favorable hemodynamic profile. nih.gov Its dual mechanism of action allows for a reduction in blood pressure and heart rate while simultaneously decreasing peripheral vascular resistance and preserving cardiac output. nih.gov
A double-blind crossover trial directly comparing this compound with the second-generation beta-blocker bisoprolol (B1195378) highlighted these differences. researchgate.net In the study, treatment with this compound led to a significant fall in the systemic vascular resistance index, whereas treatment with bisoprolol did not produce a similar change. researchgate.net Conversely, the cardiac index saw a significant decrease during the bisoprolol treatment phase but remained unchanged during this compound administration. researchgate.net This preservation of cardiac output is attributed to this compound's NO-mediated vasodilatory effects, which counterbalance the negative inotropic effects of beta-blockade. nih.gov
Table 1: Comparative Hemodynamic Effects of this compound vs. Bisoprolol
Hemodynamic Parameter This compound Bisoprolol Source Systemic Vascular Resistance Index ↓ 7.5% No significant change ahajournals.org Cardiac Index No significant change ↓ 10% ahajournals.org
Comparative Effects on Endothelial Function (e.g., vs. Atenolol)
This compound's ability to stimulate endothelial NO release suggests a potential advantage in improving endothelial function compared to beta-blockers lacking this property. portlandpress.com This has been a key area of comparative research, particularly against atenolol.
In a double-blind, crossover study involving hypertensive patients, treatment with a combination of this compound and bendrofluazide for eight weeks resulted in a significant improvement in endothelium-dependent vasodilation. ahajournals.org The vasodilatory response to acetylcholine was markedly increased compared to baseline (435±27% vs. 185±39%), an effect not observed with the atenolol and bendrofluazide combination. ahajournals.org The study concluded that this compound-based treatment increased both stimulated and basal endothelial nitric oxide release, while atenolol-based treatment had no effect on NO bioactivity for the same degree of blood pressure control. ahajournals.org
Further supporting these findings, the EVIDENCE study compared this compound, atenolol, and placebo in subjects with borderline blood pressure. nih.govresearchgate.net After nine months, small artery elasticity (SAE), a measure of endothelial function, increased significantly in the this compound group but showed no significant change in the atenolol or placebo groups. nih.govresearchgate.net
Table 2: Comparative Effects on Small Artery Elasticity (SAE) (The EVIDENCE Study)
Treatment Group Baseline SAE (ml/mmHg × 100) SAE after 9 Months (ml/mmHg × 100) P-value Source This compound 6.0 (2.2) 8.4 (3.4) P = 0.0001 [7, 10] Atenolol 6.1 (2.6) 7.1 (3.0) P = 0.063 (not significant) caspjim.com Placebo No significant change - [7, 10]
Comparative Studies on Oxidative Stress Markers
The vasodilating and antioxidant properties of this compound suggest it may have a more beneficial effect on oxidative stress compared to older beta-blockers. researchgate.net Several studies have compared this compound with metoprolol in this regard.
One prospective, randomized study in newly diagnosed hypertensive patients found that after six months of treatment, this compound significantly lowered oxidative stress, as measured by malondialdehyde (MDA) levels (P = 0.03). nih.govprografika.cl In contrast, metoprolol treatment did not produce a significant change in this oxidative stress marker. nih.govprografika.cl
Another study involving patients with cardiac syndrome-X compared 12 weeks of treatment with either this compound or metoprolol. nih.gov The results showed that this compound significantly reduced levels of the oxidative stress marker MDA and the pro-inflammatory enzyme myeloperoxidase (MPO). nih.gov Furthermore, this compound treatment significantly increased the activity of the antioxidant enzyme superoxide dismutase (SOD), while no significant changes in these markers were observed with metoprolol. nih.gov
Table 3: Comparative Effects on Oxidative Stress Markers (this compound vs. Metoprolol)
Oxidative Stress Marker This compound Treatment Metoprolol Treatment Source Malondialdehyde (MDA) Significantly Reduced Unchanged prografika.cl Myeloperoxidase (MPO) Activity Significantly Reduced Unchanged prografika.cl Superoxide Dismutase (SOD) Activity Significantly Increased Unchanged prografika.cl
Comparative Efficacy on Blood Pressure Control vs. Other Classes (ARBs, CCBs, Diuretics, ACEi)
This compound provides effective blood pressure control that is comparable to other beta-blockers. researchgate.net A meta-analysis of 12 randomized controlled trials found that this compound did not produce a statistically significant greater reduction in systolic or diastolic blood pressure when compared directly with other beta-blocker agents. nih.govnih.govcaspjim.com
When compared to other classes of antihypertensive drugs, the efficacy is more nuanced. This compound has been shown to produce significant reductions in both systolic and diastolic blood pressure compared to placebo. nih.gov However, some large-scale analyses and treatment guidelines have suggested potential advantages for other drug classes as first-line therapy. For instance, one study noted that third-generation beta-blockers, including this compound, were associated with a higher risk of stroke compared to angiotensin-converting enzyme (ACE) inhibitors and thiazide diuretics. cardiovascularbusiness.com Conversely, in a study comparing treatments for left ventricular hypertrophy, new-generation beta-blockers, including this compound, were found to be more effective than the angiotensin receptor blocker (ARB) irbesartan in promoting regression of the hypertrophy. researchgate.net These findings indicate that while this compound is an effective antihypertensive agent, its positioning relative to other classes may depend on the specific clinical context and patient comorbidities.
Comparative Impact on Lipid Profile
A significant point of differentiation for this compound is its neutral to favorable impact on lipid metabolism, a contrast to some older, non-vasodilating beta-blockers which can adversely affect lipid profiles. scispace.com
A systematic review and meta-analysis found that patients treated with this compound had significantly lower LDL-C (low-density lipoprotein cholesterol) and significantly higher HDL-C (high-density lipoprotein cholesterol) compared to those treated with other beta-blockers. nih.govnih.gov The weighted mean difference showed a reduction of 8.88 mg/dL for LDL-C and an increase of 2.30 mg/dL for HDL-C in favor of this compound. nih.govnih.gov
Direct comparative studies reinforce this finding. A 12-week study comparing this compound with metoprolol in patients with essential hypertension demonstrated that while both drugs effectively lowered blood pressure, this compound had a more pronounced positive effect on the lipid profile. scispace.comijbcp.com Similarly, a study in hypertensive patients with type 2 diabetes found that this compound significantly improved the lipid profile (reducing total cholesterol, triglycerides, and LDL-C while increasing HDL-C) when compared to atenolol. researchgate.net
Table 4: Comparative Effects on Lipid Profile (this compound vs. Metoprolol over 12 Weeks)
Lipid Parameter % Change with this compound % Change with Metoprolol Source Total Cholesterol (TC) ↓ 16.9% ↓ 3.2% scispace.com Triglycerides (TG) ↓ 11.8% ↓ 3.9% scispace.com LDL Cholesterol ↓ 30.6% ↓ 5.5% scispace.com HDL Cholesterol ↑ 28.7% ↑ 6.13% scispace.com
Emerging Research Areas and Potential Applications
Renal Artery Vasodilation Mechanisms
Recent studies have elucidated the complex cellular mechanisms underlying the vasodilatory effect of nebivolol on the renal artery. This effect is of significant interest for conditions associated with high blood pressure. Research indicates that this compound's action on the renal artery involves multiple pathways:
Endothelial β-Adrenoceptor Activation: this compound's vasodilatory effect is partly mediated through the activation of endothelial β2- and β3-adrenergic receptors. nih.govphysiology.orgnih.gov
Nitric Oxide (NO) Pathway: A key mechanism is the stimulation of nitric oxide (NO) production. This compound increases the expression and activity of endothelial nitric oxide synthase (eNOS), leading to elevated NO levels. nih.govphysiology.orgnih.govkarger.com This process is part of a larger signaling cascade involving soluble guanylate cyclase (sGC) and cyclic guanosine (B1672433) monophosphate (cGMP). physiology.orgnih.govkarger.com
Ion Channel Modulation: The vasodilation is also dependent on the modulation of ion channels. Specifically, the activation of Ca2+-activated K+ channels plays a role. nih.gov Furthermore, intracellular calcium ion concentration ([Ca2+]i) is involved in the signaling cascade. nih.gov
Independence from β1-Blockade: Importantly, the vasodilatory effect on renal afferent arterioles is independent of its β1-receptor blocking activity. physiology.orgnih.gov
Studies using specific inhibitors have helped to confirm these pathways. For instance, the use of L-NAME (an eNOS inhibitor) and ODQ (an sGC inhibitor) was shown to prevent the vasodilator effects of this compound. physiology.orgnih.gov Similarly, the β3-adrenoceptor antagonist SR59230A, but not the β2-antagonist butoxamine, attenuated the vasodilation response. physiology.orgnih.gov
| Mechanism | Key Molecules/Receptors Involved | Supporting Evidence |
|---|---|---|
| Endothelial β-Adrenoceptor Activation | β2- and β3-Adrenergic Receptors | Attenuation of vasodilation by β3-antagonists physiology.orgnih.gov |
| Nitric Oxide Pathway Stimulation | eNOS, NO, sGC, cGMP | Prevention of vasodilation by eNOS and sGC inhibitors physiology.orgnih.gov |
| Ion Channel Modulation | Ca2+-activated K+ channels, Intracellular Ca2+ | Involvement of [Ca2+]i in the drug's effect nih.gov |
Potential in Overactive Bladder with Co-existing Hypertension
This compound is being investigated as a potential treatment for overactive bladder (OAB), particularly in patients who also have hypertension. This is due to its dual action as a β1-adrenergic receptor blocker and a β3-adrenergic receptor agonist. nih.govnih.govarchivesofmedicalscience.com The β3-adrenoceptors are located in the urinary bladder, and their activation leads to bladder relaxation. nih.govarchivesofmedicalscience.com
An experimental study on spontaneously hypertensive rats (SHR), which serve as a model for both OAB and hypertension, demonstrated that this compound treatment led to significant improvements in cystometric parameters characteristic of OAB. nih.govnih.govarchivesofmedicalscience.com The study also showed that this compound normalized blood pressure in the hypertensive rats without affecting the cardiovascular parameters in normotensive rats. nih.govnih.govarchivesofmedicalscience.com Furthermore, biomarkers associated with OAB were elevated in the hypertensive rats and were subsequently decreased by this compound treatment. nih.govnih.govarchivesofmedicalscience.com These findings suggest that this compound could be a viable therapeutic option for patients suffering from both overactive bladder and hypertension. nih.govnih.gov
| Parameter | Observation in Spontaneously Hypertensive Rats (SHR) | Effect of this compound Treatment |
|---|---|---|
| Cystometric Parameters | Indicative of Overactive Bladder | Improvement nih.govnih.govarchivesofmedicalscience.com |
| Blood Pressure | Elevated | Normalized nih.govnih.govarchivesofmedicalscience.com |
| OAB Biomarkers | Elevated | Decreased nih.govnih.govarchivesofmedicalscience.com |
Exploration in Pulmonary Hypertension and Cardiac Arrhythmias
The therapeutic potential of this compound is also being explored in the context of pulmonary hypertension and cardiac arrhythmias.
In pulmonary arterial hypertension (PAH), endothelial dysfunction is a key pathological feature. Research has shown that this compound, unlike some other beta-blockers such as metoprolol (B1676517), can correct the pathological phenotype of pulmonary endothelial cells from PAH patients in a dose-dependent manner. nih.gov this compound has been found to reduce the proliferation of these cells and their stimulation of pulmonary artery smooth muscle cell mitosis. nih.govahajournals.org It also induces endothelium-dependent and nitric oxide-dependent relaxation of pulmonary artery rings. nih.govahajournals.org In animal models of pulmonary hypertension, this compound was more effective than metoprolol at improving cardiac function, and reducing pulmonary vascular remodeling and inflammation. nih.govahajournals.org
Regarding cardiac arrhythmias, this compound's high β1-selectivity and its ability to increase the ventricular fibrillation threshold suggest antiarrhythmic properties. jacc.orgijcva.org Studies have shown that this compound can reduce QT dispersion, a marker for arrhythmic risk. jacc.orgijcva.org In experimental models, it has been shown to significantly reduce the incidence of ischemia-induced ventricular tachycardia and fibrillation. ijcva.org While large-scale clinical data in humans is still limited, these preclinical findings, along with its unique pharmacological profile, suggest that this compound could be a promising agent for the management of certain arrhythmias. ijcva.org
Antibacterial and Antibiofilm Effects
Intriguingly, recent research has uncovered antibacterial and antibiofilm properties of this compound. Studies have demonstrated that this compound exhibits antibiotic activity against several bacteria. mdpi.comresearchgate.netnih.gov
The antibacterial effects of this compound have been tested against various bacterial species. For instance, in disc diffusion tests, this compound created zones of inhibition against Escherichia coli, Staphylococcus aureus, and Acinetobacter baumannii. researchgate.net It also showed a dose-dependent inhibitory effect on the biofilm formation of E. coli and A. baumannii. mdpi.com
However, its effect on Pseudomonas aeruginosa is more complex. While it has a limited impact on the growth of this bacterium, it appears to promote biofilm formation. mdpi.comresearchgate.netnih.gov Interestingly, exposure of P. aeruginosa to this compound was found to increase its resistance to ciprofloxacin but enhance its sensitivity to tobramycin. mdpi.comresearchgate.netnih.gov These findings highlight the need for further investigation into the potential benefits and drawbacks of this compound's antibacterial properties, especially when used in conjunction with other antibiotics. mdpi.comnih.gov
| Bacterial Species | Antibacterial Effect | Antibiofilm Effect | Interaction with Other Antibiotics |
|---|---|---|---|
| Escherichia coli | Inhibitory researchgate.net | Inhibitory (dose-dependent) mdpi.com | Not specified |
| Staphylococcus aureus | Inhibitory researchgate.net | Not specified | Not specified |
| Acinetobacter baumannii | Inhibitory researchgate.net | Inhibitory (dose-dependent) mdpi.com | Not specified |
| Pseudomonas aeruginosa | Limited mdpi.comresearchgate.netnih.gov | Promotes biofilm formation mdpi.comresearchgate.netnih.gov | Increases resistance to Ciprofloxacin; Increases sensitivity to Tobramycin mdpi.comresearchgate.netnih.gov |
Modulation of Endoplasmic Reticulum Stress and Mitochondrial Dysfunction in Cancer Models
Emerging research indicates that this compound may have anti-cancer properties through the modulation of cellular stress pathways. Specifically, in models of oral squamous cell carcinoma (OSCC), this compound has been shown to inhibit tumor growth by inducing endoplasmic reticulum (ER) stress and mitochondrial dysfunction. nih.gov
The proposed mechanism involves this compound promoting the accumulation of nitric oxide, which in turn activates the ER stress signaling pathway. nih.gov This leads to an integrated stress response and arrests cell growth. nih.gov The induction of ER stress also triggers mitochondrial dysfunction in the cancer cells. nih.gov This is characterized by an impaired electron transport chain, which leads to an increase in the production of reactive oxygen species (ROS). nih.gov The accumulation of dysfunctional mitochondria and the subsequent increase in ROS ultimately result in the death of OSCC cells. nih.gov
Furthermore, this compound has been found to inhibit mitochondrial respiration and ATP synthesis in various cancer cells, seemingly without affecting non-tumor cells. researchgate.net It achieves this by inhibiting Complex I of the mitochondrial respiratory chain and upregulating an inhibitor of mitochondrial ATP synthase. alfa-chemistry.com This dual action creates a metabolic and oxidative stress crisis within the tumor cells, leading to their demise. alfa-chemistry.com These findings suggest a novel mechanism for this compound's anti-tumor effects and open up possibilities for its use in oncology. nih.govalfa-chemistry.com
Advanced Research Methodologies and Models
In Vitro Studies
In vitro studies provide controlled environments to investigate the direct effects of nebivolol on isolated cells and tissues, allowing for detailed analysis of cellular and molecular mechanisms.
Human Umbilical Vein Endothelial Cells (HUVECs) and Iliac Artery Endothelial Cells
Human Umbilical Vein Endothelial Cells (HUVECs) and iliac artery endothelial cells have been extensively used to study this compound's effects on endothelial function, particularly its influence on nitric oxide (NO) bioavailability and oxidative stress. Studies have investigated this compound's ability to restore NO bioavailability and reduce nitroxidative stress in endothelial cells, including those from donors with characteristics associated with increased cardiovascular risk. nih.govahajournals.org Research using these cell types has demonstrated that this compound can decrease superoxide (B77818) (O2-) and peroxynitrite (ONOO-) concentrations, leading to increased NO levels. nih.govahajournals.org This effect appears to be dose-dependent and has been observed in cells from both white and black donors, suggesting a potential mechanism for this compound's efficacy across different populations. nih.govahajournals.org Compared to other beta-blockers like atenolol (B1665814), this compound has shown distinct effects on gene expression in HUVECs under oxidative stress, reducing the upregulation of genes related to adhesion molecules, inflammation, and vascular remodeling. nih.gov this compound's influence on endothelial cell stiffness, potentially mediated through the estrogen receptor beta and NO-dependent pathways, has also been investigated using nano-imaging techniques. researchgate.net
Vascular Smooth Muscle Cell Models
Vascular smooth muscle cell models, such as those derived from rat aortas or human coronary arteries, have been utilized to examine this compound's impact on vascular smooth muscle function, including proliferation and migration. Studies have shown that this compound can inhibit vascular smooth muscle proliferation, a process implicated in the development of atherosclerosis and restenosis after vascular injury. tandfonline.comahajournals.orgresearchgate.netoup.com This inhibitory effect has been observed in various vascular smooth muscle cell models and appears to be mediated, at least in part, by an NO-dependent mechanism. tandfonline.comresearchgate.net Research suggests that this compound's effects on vascular smooth muscle cell proliferation can be concentration-dependent and may involve β3-adrenoceptor agonism. nih.gov Furthermore, this compound has been shown to inhibit endothelin-1 (B181129) liberation and mRNA production in cultured human coronary smooth muscle and endothelial cells. ahajournals.org
Amperometric Nanosensors for NO and Peroxynitrite Measurement
Amperometric nanosensors are advanced tools used to measure the kinetics and concentrations of reactive species like nitric oxide (NO) and peroxynitrite (ONOO-) in real-time and in close proximity to cell membranes. researchgate.netnih.govdovepress.com These nanosensors, typically with diameters around 300 nm, are positioned near the cell surface to detect changes in NO and ONOO- release. researchgate.netnih.gov This technique has been crucial in understanding how this compound affects the balance between these two molecules in endothelial cells. researchgate.netnih.gov Studies using amperometric nanosensors have shown that this compound stimulates endothelial NO release with relatively slow kinetics compared to other agents like ATP. researchgate.netnih.govnih.gov Importantly, this compound has been found to promote a favorable balance between cytoprotective NO and cytotoxic ONOO-, resulting in a significantly higher [NO]/[ONOO-] ratio compared to other stimuli. researchgate.netnih.govnih.gov This favorable balance is thought to contribute to this compound's beneficial effects on endothelial function. researchgate.netnih.govnih.gov
Data from studies using amperometric nanosensors:
| Agent | NO Release Kinetics (nM/s) | [NO]/[ONOO-] Ratio |
| This compound | 75 ± 5 | 1.80 ± 0.10 |
| ATP | 194 ± 10 | 0.80 ± 0.08 |
| L-755,507 | 108 ± 6 | 1.08 ± 0.08 |
| 2-MeSATP | 105 ± 5 | 1.09 ± 0.09 |
Note: Data are representative findings from studies using HUVECs and amperometric nanosensors. researchgate.netnih.govnih.gov
Electrophysiological Techniques (Patch-Clamp)
Electrophysiological techniques, such as patch-clamp, are employed to study the electrical properties of cells and the activity of ion channels. uk.commoleculardevices.com While patch-clamp is widely used in various cell types, including those expressing ion channels, its application in this compound research has included the investigation of its effects on specific ion channels. mdpi.comresearchgate.netdntb.gov.ua For instance, automated patch-clamp electrophysiology has been utilized in drug screening approaches to identify novel ion channel blockers. mdpi.comresearchgate.netdntb.gov.ua Studies have identified this compound as a potent inhibitor of certain transient receptor potential (TRP) channels, such as TRPM8, using automated patch clamping in cell lines. mdpi.comresearchgate.net This technique allows for the measurement of ion flow across the cell membrane under controlled voltage or current conditions, providing insights into how this compound interacts with and modulates ion channel activity. uk.commoleculardevices.com
Human Liver Microsomes Assay for Metabolism Studies
Human liver microsomes (HLM) assays are a standard in vitro method for investigating the hepatic metabolism of drugs. escientificpublishers.commdpi.comnih.govresearchgate.netfda.gov This technique utilizes the microsomal fraction of liver cells, which contains key drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. escientificpublishers.commdpi.com HLM assays are used to identify and characterize the metabolites formed from a parent drug and to study the kinetics of these metabolic reactions. escientificpublishers.commdpi.comnih.govresearchgate.net Research on this compound using HLM assays has helped to elucidate its phase I hepatic metabolism pathway. mdpi.comnih.govresearchgate.net These studies have identified several biotransformation products, including those resulting from alicyclic hydroxylation, aromatic hydroxylation, and alicyclic oxidation. mdpi.comnih.govresearchgate.net Chemometric analysis coupled with liquid chromatography-high resolution mass spectrometry (LC-HR-MS) has been applied to analyze metabolic profiles and identify metabolites, including previously unreported ones resulting from N-dealkylation. escientificpublishers.commdpi.comnih.govresearchgate.net While HLM assays are valuable for understanding hepatic metabolism, it's noted that they may be deficient in certain enzymes and cofactors present in vivo, which can limit the assessment of the full metabolic profile, such as glucuronidation. escientificpublishers.com
Data from a human liver microsomes assay identifying this compound metabolites:
| Metabolite | Proposed Biotransformation | m/z Value |
| M1 | Alicyclic hydroxylation | 422.1761 |
| M2 | Alicyclic hydroxylation | 422.1785 |
| M3 | Aromatic hydroxylation | 422.1761 |
| M4 | Alicyclic oxidation | 420.1618 |
| M5 | Further Hydroxylation of M1/M2 | 438.1726 |
| M6 | N-dealkylation | 212.1083 |
Note: Data are representative findings from a study using HLM assay and LC-HR-MS. escientificpublishers.commdpi.com
In Vivo Animal Models
In vivo animal models are essential for evaluating the systemic effects of this compound, its pharmacokinetic profile, and its efficacy in complex biological systems that mimic disease states. Various animal species and models have been employed in this compound research.
Studies in rats have investigated the antiarrhythmic effects of this compound in models of reperfusion-induced and ischemia-induced arrhythmias, showing a reduction in the incidence of ventricular tachycardia and ventricular fibrillation. nih.gov Guinea pig models, including those with electrically stimulated hearts and ouabain-induced cardiotoxicity, have been used to assess this compound's effects on ventricular fibrillation threshold and cardiac toxicity. nih.gov this compound has also been studied in rats with aconitine-induced cardiac toxicity, where it significantly reduced the incidence of ventricular arrhythmias. nih.gov
Animal models have also been used to evaluate the pharmacokinetic profile and bioavailability of this compound formulations. Studies in Wistar rats have demonstrated improved bioavailability with certain nanoparticulate matrix tablet formulations compared to pure drug suspensions. neliti.com These studies involve administering this compound to animals and measuring plasma drug concentrations over time using techniques like HPLC. neliti.com
Furthermore, in vivo studies in mice have explored the potential of topical this compound formulations for applications like hair growth promotion, evaluating effects on hair growth induction and potentially related factors like vascular endothelial growth factor (VEGF). researchgate.net Rabbit models have been utilized to assess the pharmacokinetic profile of novel oral dosage forms of this compound, comparing them to conventional formulations. scielo.br These in vivo studies provide valuable data on the systemic effects, pharmacokinetics, and potential therapeutic applications of this compound in a living organism context.
Spontaneously Hypertensive Rats (SHR)
Spontaneously Hypertensive Rats (SHR) are a widely used animal model for studying essential hypertension and its associated organ damage. researchgate.netarchivesofmedicalscience.comarchivesofmedicalscience.com Research using SHR has investigated this compound's effects on blood pressure, vascular function, cardiac hypertrophy, and renal injury.
Studies in SHR have shown that long-term this compound therapy can significantly reduce high blood pressure compared to untreated SHR. researchgate.net Beyond blood pressure reduction, this compound treatment in SHR has demonstrated improvements in vascular structure and function, as well as a reduction in cardiac hypertrophy. researchgate.net For instance, in aortic rings from SHR, this compound treatment reduced the maximal response to vasoconstrictors like potassium chloride (KCl) and noradrenaline (NA). researchgate.net Furthermore, the relaxant activity induced by acetylcholine (B1216132) was significantly improved in this compound-treated SHR compared to untreated SHR, suggesting an improvement in endothelium-dependent vasodilation. researchgate.net The effect of sodium nitroprusside, an endothelium-independent vasodilator, on aortic rings was similar across treated and untreated SHR, indicating that this compound's effect on vasodilation in this model is primarily endothelium-dependent. researchgate.net
This compound has also been shown to attenuate renal damage in salt-loaded SHR, a model where increased salt intake exacerbates oxidative stress and impairs renal function. karger.comnih.gov In this model, this compound prevented salt-induced kidney injury and associated proteinuria through a mechanism that appeared to be independent of blood pressure reduction. karger.comnih.gov Its protective effects were linked to a reduction in oxidative stress, an increase in neuronal NO synthase (nNOS) expression, and a restoration of the angiotensin II type 1 (AT1) receptor/Mas receptor balance. karger.comnih.gov
Studies in SHR have also explored this compound's effects on conditions often comorbid with hypertension, such as overactive bladder (OAB). This compound has shown promise in alleviating OAB symptoms and normalizing blood pressure in SHR, suggesting its potential as a treatment alternative for OAB patients with pre-existing hypertension. archivesofmedicalscience.comarchivesofmedicalscience.com
Zucker Diabetic Fatty Rats
Zucker Diabetic Fatty (ZDF) rats serve as a model for obesity, type 2 diabetes, hypertension, and dyslipidemia, reflecting key aspects of metabolic syndrome. conicet.gov.arnih.gov Research in ZDF rats has investigated this compound's impact on cardiovascular damage, metabolic parameters, and oxidative stress in the context of diabetes and obesity.
In ZDF rats, this compound treatment has demonstrated cardiovascular protective effects compared to traditional beta-blockers like atenolol. conicet.gov.arnih.gov While both this compound and atenolol showed similar reductions in blood pressure, this compound exhibited a better lipid profile, preserved left ventricular function, controlled left ventricular geometry, and moderated left ventricular hypertrophy. conicet.gov.arnih.gov Studies in ZDF rats have also shown that this compound can significantly reduce platelet aggregation and improve both endothelium-dependent and endothelium-independent relaxation in vessels. conicet.gov.arnih.gov
This compound's beneficial effects in ZDF rats are associated with the preservation of antioxidant defenses and a reduction in oxidative stress parameters. conicet.gov.arnih.gov Furthermore, this compound has been shown to ameliorate kidney damage in ZDF rats, at least partly by regulating the renal oxidative stress/NO pathway. nih.gov This involves elevating kidney phosphorylation of AMP-activated protein kinase (AMPK), attenuating NADPH oxidase (NOX) expression, increasing plasma and renal NO levels, enhancing endothelial NO synthase (eNOS) and neuronal NO synthase (nNOS) expression, and suppressing eNOS uncoupling and inducible NO synthase (iNOS) expression. nih.gov this compound also decreased high levels of asymmetric dimethylarginine (ADMA) in plasma and kidney by increasing dimethylarginine dimethylaminohydrolase 2 (DDAH2) and decreasing protein arginine N-methyltransferase 1 (PRMT1). nih.gov
This compound treatment in ZDF rats has also been linked to improvements in dyslipidemia without necessarily affecting hyperglycemia or impaired glucose homeostasis. researchgate.net
Myocardial Infarction Models
Myocardial infarction (MI) models in animals are used to study the effects of interventions on cardiac function, remodeling, and survival following a heart attack.
While direct studies specifically detailing this compound research solely within dedicated myocardial infarction models (like induced MI followed by this compound treatment) were not extensively highlighted in the provided search results, the broader cardiovascular protective effects observed in models like SHR and ZDF rats, which are prone to cardiovascular complications, are relevant. The ability of this compound to reduce cardiac hypertrophy and fibrosis in SHR and preserve left ventricular function and geometry in ZDF rats suggests potential benefits in the context of post-MI remodeling. researchgate.netconicet.gov.arnih.gov
Human Clinical Research Methodologies
Human clinical research methodologies are essential for evaluating the effects of this compound in humans, particularly its impact on vascular function and endothelial health. These techniques provide insights into the mechanisms by which this compound exerts its therapeutic effects in patients.
Forearm Venous Occlusion Plethysmography
Forearm venous occlusion plethysmography is a technique used to measure forearm blood flow (FBF) and assess vascular reactivity in humans. tandfonline.comahajournals.orgahajournals.orgscispace.comcapes.gov.brresearchgate.net This method involves occluding venous outflow from the forearm while arterial inflow continues, leading to an increase in forearm volume that is measured by a plethysmograph. Changes in FBF in response to various stimuli or interventions can then be calculated.
This methodology has been extensively used to study the vasodilating effects of this compound in humans. Studies involving intra-arterial infusion of this compound into the brachial artery have shown a dose-dependent increase in FBF in both normotensive subjects and hypertensive patients. tandfonline.comjacc.orgpsu.edunih.gov This vasodilation is significantly inhibited by the co-infusion of NG-monomethyl-L-arginine (L-NMMA), an inhibitor of NO synthase, indicating that this compound-induced vasodilation is mediated, at least in part, by the L-arginine/NO pathway. tandfonline.comjacc.orgscispace.compsu.edunih.gov
Forearm venous occlusion plethysmography, often combined with intra-arterial infusions, allows for the assessment of both endothelium-dependent and endothelium-independent vasodilation. tandfonline.comahajournals.orgahajournals.orgcapes.gov.brresearchgate.net
Intra-arterial Infusions (e.g., Acetylcholine, L-NMMA, Sodium Nitroprusside)
Intra-arterial infusion of vasoactive substances into the brachial artery, typically combined with forearm venous occlusion plethysmography, is a key methodology for evaluating endothelial function and the effects of this compound on this function. tandfonline.comahajournals.orgahajournals.orgscispace.comcapes.gov.brresearchgate.net
Acetylcholine: Acetylcholine is an endothelium-dependent vasodilator. By infusing incremental doses of acetylcholine and measuring the resulting increase in FBF, researchers can assess the capacity of the endothelium to release NO. tandfonline.comahajournals.orgahajournals.orgscispace.comcapes.gov.brresearchgate.net Studies have shown that this compound treatment significantly increases the vasodilatory response to acetylcholine in hypertensive patients, indicating an improvement in endothelium-dependent vasodilation and stimulated NO release. tandfonline.comahajournals.orgahajournals.orgscispace.comcapes.gov.brresearchgate.net
L-NMMA: NG-monomethyl-L-arginine (L-NMMA) is a competitive inhibitor of NO synthase. Infusion of L-NMMA causes vasoconstriction by blocking the basal production of NO. tandfonline.comahajournals.orgahajournals.orgscispace.comcapes.gov.brresearchgate.net The degree of vasoconstriction in response to L-NMMA reflects the contribution of basal NO release to vascular tone. This compound treatment has been shown to improve the endothelium-dependent vasoconstrictive response to L-NMMA, suggesting an improvement in basal (tonic) NO release. tandfonline.comahajournals.orgahajournals.orgscispace.comcapes.gov.brresearchgate.net
Sodium Nitroprusside: Sodium nitroprusside is a direct NO donor and causes endothelium-independent vasodilation. tandfonline.comahajournals.orgahajournals.orgscispace.comcapes.gov.brresearchgate.netwikipedia.orgfishersci.canih.govnih.govfishersci.ca By infusing sodium nitroprusside and measuring FBF, researchers can assess the ability of vascular smooth muscle to relax in response to NO, independent of endothelial function. Studies have shown that the vasodilatory response to sodium nitroprusside is generally not significantly different after this compound treatment compared to baseline or control treatments, indicating that this compound primarily affects endothelium-dependent pathways rather than the responsiveness of smooth muscle to NO. tandfonline.comahajournals.orgahajournals.orgscispace.comcapes.gov.brresearchgate.net
These intra-arterial infusion studies, in conjunction with plethysmography, provide strong evidence for this compound's ability to enhance both stimulated and basal endothelial NO release in humans. ahajournals.orgahajournals.orgcapes.gov.brresearchgate.net
Brachial Artery Flow-Mediated Dilation (FMD)
Brachial artery flow-mediated dilation (FMD) is a non-invasive ultrasound technique used to assess endothelium-dependent vasodilation of a conduit artery. oup.comnih.govsemanticscholar.orgresearchgate.netnih.gov The technique involves inducing reactive hyperemia by occluding blood flow to the forearm for a short period, followed by release of the occlusion. The resulting increase in shear stress on the endothelium of the brachial artery stimulates the release of NO and other vasodilators, leading to dilation of the artery, which is measured by ultrasound.
FMD is considered a marker of endothelial function. Studies have utilized brachial artery FMD to evaluate the effects of this compound on endothelial health in various patient populations, including those with essential hypertension and coronary artery disease. oup.comnih.govsemanticscholar.orgresearchgate.netnih.gov
Research has shown that this compound treatment can significantly improve brachial artery FMD in patients with essential hypertension and coronary artery disease compared to baseline or treatment with other beta-blockers like atenolol. oup.comnih.gov For example, one study in patients with stable coronary artery disease found that after 4 weeks of treatment, FMD significantly increased in the this compound group (from 3.9% to 5.6%) while remaining unchanged in the atenolol group. nih.gov This suggests that this compound's beneficial effect on endothelial function, as measured by FMD, is not a class effect of beta-blockers but is specific to this compound. psu.edunih.gov
Assessment of Pulse Wave Velocity and Arterial Distensibility
Studies utilizing advanced methodologies, such as in vivo models and applanation tonometry, have assessed this compound's effects on arterial stiffness and distensibility ahajournals.orgoup.comnih.gov. Pulse wave velocity (PWV) is a key measure in these assessments, serving as a robust indicator of arterial distensibility ahajournals.orgnih.gov. Increased arterial stiffness, indicated by higher PWV, is a significant predictor of cardiovascular risk ahajournals.orgnih.govahajournals.org.
Research in anesthetized sheep using a dual pressure-sensing catheter in the common iliac artery demonstrated that intra-arterial infusion of this compound significantly reduced PWV ahajournals.orgnih.govahajournals.orgcapes.gov.br. At a higher dose (500 nmol/min), this compound reduced PWV by 6±3% (P<0.001) without significantly altering mean arterial pressure ahajournals.orgnih.govahajournals.org. In contrast, Atenolol, a conventional beta-blocker, did not significantly affect PWV despite causing a small drop in mean arterial pressure ahajournals.orgnih.govahajournals.org. This suggests a direct effect of this compound on the arterial wall to increase distensibility nih.govahajournals.org.
The vasodilatory effect of this compound on PWV has been shown to be comparable to that of low doses of glyceryl trinitrate (GTN), a known NO donor ahajournals.orgnih.govahajournals.org. Co-infusion of NG-monomethyl-L-arginine (L-NMMA), an inhibitor of NO synthase, significantly attenuated this compound's effect on PWV, indicating that the effect is mediated through NO release ahajournals.orgnih.govahajournals.org. Furthermore, the effect was also attenuated by butoxamine, a β2 adrenoceptor antagonist, suggesting a β2 adrenoceptor-dependent mechanism for NO release ahajournals.orgnih.govahajournals.org.
Comparative studies in hypertensive patients have also investigated this compound's impact on arterial stiffness. One study comparing this compound and Atenolol found that both reduced brachial blood pressure equally, but aortic pulse pressure was reduced more significantly by this compound oup.com. While both drugs significantly decreased PWV, only this compound significantly reduced the augmentation index (AIx), a measure of arterial wave reflection oup.com. This difference suggests that this compound may have a more favorable effect on small muscular arteries and wave reflection, potentially due to increased NO levels oup.com.
| Study Design (Ovine Model) | Intervention (Intra-arterial infusion) | Change in PWV (%) | Change in Mean Arterial Pressure (mm Hg) | P-value (PWV) | P-value (MAP) |
|---|---|---|---|---|---|
| Anesthetized Sheep | This compound (500 nmol/min) | -6 ± 3 | -1 ± 3 | <0.001 | 0.1 |
| Anesthetized Sheep | Atenolol | 0 ± 4 | -5 ± 3 | 0.11 | <0.01 |
*Data derived from research in anesthetized sheep ahajournals.orgnih.govahajournals.org. Values are presented as mean ± SD or SEM where available in the source.
These findings collectively indicate that this compound improves arterial distensibility, at least in part, through an NO-mediated mechanism involving β2 adrenoceptor stimulation, an effect not observed with conventional beta-blockers like Atenolol ahajournals.orgnih.govahajournals.org.
24-hour Ambulatory Blood Pressure Measurements
Ambulatory blood pressure monitoring (ABPM) is a valuable tool for assessing blood pressure variability and the full 24-hour blood pressure profile, providing insights beyond clinic blood pressure measurements researchgate.netoup.comoup.com. Studies utilizing ABPM have investigated the efficacy of this compound in reducing blood pressure over a 24-hour period in hypertensive patients oup.comoup.comnih.gov.
In a study of patients with essential hypertension, this compound monotherapy resulted in a significant reduction in both 24-hour mean systolic and diastolic blood pressure oup.com. The reduction in 24-hour mean systolic BP was 11.7 mm Hg, and the reduction in 24-hour mean diastolic BP was 10.3 mm Hg (P<0.001 for both) oup.com. Significant reductions were observed across all 24 hourly means oup.com.
A placebo-controlled study in patients with ambulatory hypertension evaluated this compound monotherapy and in combination with hydrochlorothiazide (B1673439) oup.com. This compound doses of 5 mg and 10 mg demonstrated a larger effect on clinic and 24-hour ambulatory blood pressure compared to hydrochlorothiazide doses oup.com. The reductions in 24-hour ambulatory blood pressure were dose-related and sustained over the entire 24-hour profile oup.com.
Studies have also compared this compound's effects on ABPM parameters with other antihypertensive agents. In a study comparing this compound and Lercanidipine in patients with mild-to-moderate essential hypertension, both drugs significantly reduced systolic and diastolic blood pressure researchgate.netoup.com. However, only this compound significantly reduced 24-hour and daytime systolic and diastolic blood pressure variability, as measured by the standard deviation and coefficient of variability researchgate.netoup.com. This suggests that this compound may have a beneficial effect on buffering blood pressure variability oup.com.
Another study in patients with resistant hypertension compared this compound with Spironolactone journalagent.comarchivestsc.com. Both treatments led to significant reductions in office and 24-hour ambulatory blood pressure journalagent.comarchivestsc.com. The decrease in 24-hour mean systolic blood pressure in the this compound group was 14.9 ± 19.8 mmHg, and the decrease in 24-hour mean diastolic blood pressure was 9.3 ± 12.7 mmHg journalagent.comarchivestsc.com. The reductions were not statistically different between the this compound and Spironolactone groups journalagent.comarchivestsc.com.
Research has also explored the impact of this compound dosing time on ABPM parameters. A study comparing morning versus evening dosing of this compound found that both regimens significantly lowered daytime, nighttime, and 24-hour blood pressure after three weeks of treatment nih.gov. Evening dosing, but not morning dosing, significantly reduced prewaking systolic blood pressure surge from baseline nih.gov.
| Study Population | Intervention(s) | 24-hour Mean Systolic BP Change (mm Hg) | 24-hour Mean Diastolic BP Change (mm Hg) |
|---|---|---|---|
| Essential Hypertension | This compound Monotherapy | -11.7 | -10.3 |
| Ambulatory Hypertension | This compound (various doses) | Dose-dependent reductions | Dose-dependent reductions |
| Mild-to-Moderate Essential Hypertension | This compound vs. Lercanidipine | Significant reduction (both) | Significant reduction (both) |
| Resistant Hypertension | This compound (5 mg) vs. Spironolactone (25 mg) | -14.9 ± 19.8 | -9.3 ± 12.7 |
| Hypertensive Patients | This compound (Morning vs. Evening dosing) | Significant reduction (both) | Significant reduction (both) |
*Data compiled from various ABPM studies on this compound oup.comoup.comnih.govjournalagent.comarchivestsc.com. Specific values for this compound monotherapy are provided where available and applicable to the section's focus.
These ABPM studies collectively demonstrate this compound's effectiveness in reducing blood pressure throughout the 24-hour cycle and highlight its potential benefits on blood pressure variability and specific diurnal patterns researchgate.netoup.comoup.comoup.comnih.gov.
Q & A
Basic Research Questions
Q. What experimental models are commonly used to study Nebivolol’s vasodilatory mechanisms, and how can researchers validate NO-mediated pathways?
- Methodology : Use isolated arterial preparations (e.g., rat basilar arteries) to measure vasodilation via wire myography. Validate nitric oxide (NO) involvement using inhibitors like L-NAME (a NO synthase blocker) and measure cyclic GMP levels. Endothelial denudation experiments can distinguish endothelial vs. direct smooth muscle effects .
- Key Parameters : Concentration-response curves, intracellular Ca²⁺ imaging in smooth muscle cells, and correlation with vasodilation magnitude.
Q. How can researchers assess this compound’s β1-selectivity in preclinical studies?
- Methodology : Compare receptor binding affinity using radioligand displacement assays (β1 vs. β2/β3 receptors). Functional assays (e.g., heart rate reduction in animal models) paired with bronchoconstriction tests (to evaluate β2 activity) confirm selectivity. Include positive controls like atenolol (β1-selective) and propranolol (non-selective) .
Q. What in vivo models are suitable for studying this compound’s role in bone regeneration?
- Methodology : Induce standardized bone defects (e.g., 1–2 mm femoral shaft defects in Sprague Dawley rats) using a dental drill. Administer this compound intraperitoneally and evaluate healing via micro-CT (bone volume/trabecular thickness) and histology (osteoblast activity, ALP staining). Compare with untreated controls .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s effects on stem cell biology (proliferation vs. differentiation)?
- Methodology : Conduct time-course experiments on adipose-derived stem cells (ASCs) with this compound doses mimicking human plasma concentrations. Use flow cytometry for cell cycle analysis (G1/S phase ratios) and qPCR to quantify differentiation markers (e.g., CEBPA for adipogenesis, ALP for osteogenesis). Colony-forming unit assays can assess long-term clonogenicity .
- Data Interpretation : Note that reduced differentiation potential despite increased proliferation may require transcriptomic profiling (RNA-seq) to identify signaling pathways (e.g., Wnt/β-catenin) altered by this compound.
Q. What experimental designs are optimal for investigating this compound’s anti-melanoma activity while addressing off-target effects?
- Methodology : Use melanoma cell lines (A2058, B16) treated with this compound (0–40 μM) for apoptosis assays (Annexin-V/PI staining) and cell cycle arrest analysis (PI staining + flow cytometry). Validate caspase-3 dependency via siRNA knockdown. In vivo, measure tumor volume, angiogenesis (CD31 immunohistochemistry), and metastasis (MMP9 suppression) in xenograft models .
- Controls : Include β-blockers without NO-mediated effects (e.g., metoprolol) to isolate this compound-specific mechanisms.
Q. How should researchers interpret meta-analyses showing no superiority of this compound over other antihypertensives in endothelial function?
- Critical Analysis : Scrutinize patient subgroups (e.g., diabetes, obesity) where endothelial dysfunction is pronounced. Use flow-mediated dilation (FMD) as a primary endpoint but supplement with biomarkers (e.g., endothelin-1, ADMA). Consider study duration—this compound’s benefits may require longer-term administration .
Q. What strategies can optimize this compound’s transdermal delivery for sustained release in hypertension studies?
- Formulation Design : Screen polymers (e.g., HPMC, Eudragit) and permeation enhancers (terpenes) using factorial experimental design. Characterize drug release kinetics (Franz diffusion cells) and stability (HPLC). Validate pharmacokinetics in rodent models, comparing plasma levels to oral administration .
Methodological Considerations
- Statistical Rigor : For cell-based studies, use triplicate biological replicates and ANOVA with post-hoc tests. In vivo studies require power analysis to determine cohort sizes (e.g., n ≥ 7/group for bone defect models) .
- Reproducibility : Document this compound’s enantiomeric purity (HPLC with chiral columns) and storage conditions (light sensitivity due to NO donor properties) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
